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  • Product: Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
  • CAS: 1779133-08-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

An In-depth Technical Guide to the Physicochemical Characterization of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate Abstract This technical guide provides a comprehensive framework for the synthesis, purification, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound, methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. While specific experimental data for this molecule is not publicly available, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and theoretical underpinnings necessary to determine its key chemical and physical properties. The methodologies described herein are grounded in established analytical techniques and provide a robust workflow for the evaluation of similar sulfonylacetate derivatives, which are of increasing interest in medicinal chemistry.[1] This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.

Introduction

The sulfonyl functional group is a cornerstone in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as solubility and acidity, and to form strong hydrogen bond interactions with biological targets.[1] The incorporation of a sulfonyl moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Phenylsulfonyl acetates, in particular, are a class of compounds with potential applications in various therapeutic areas. The specific compound, methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, combines the structural features of a substituted phenylsulfonyl group with a methyl acetate moiety, suggesting its potential as a versatile chemical intermediate or a bioactive molecule in its own right.

This guide will detail the necessary steps to fully characterize this compound, from its synthesis and purification to a comprehensive analysis of its structural and physicochemical properties.

Synthesis and Purification

A plausible synthetic route for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate would involve the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a suitable base.

Proposed Synthetic Workflow

reagent1 5-chloro-2-fluorobenzenesulfonyl chloride reaction Reaction Mixture reagent1->reaction reagent2 Methyl Acetate reagent2->reaction base Base (e.g., NaH) base->reaction solvent Anhydrous THF solvent->reaction workup Aqueous Workup reaction->workup Quench with water extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate purification->product

Caption: Proposed synthesis workflow for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Carefully add sodium hydride (NaH) to the THF with stirring.

  • Ester Addition: Slowly add methyl acetate to the suspension at 0 °C.

  • Sulfonyl Chloride Addition: After the evolution of hydrogen gas ceases, add a solution of 5-chloro-2-fluorobenzenesulfonyl chloride in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the methyl ester protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: Fluorine NMR will show a signal corresponding to the fluorine atom on the aromatic ring, and its coupling to adjacent protons can further confirm the structure.

Expected ¹H NMR Chemical Shifts:

Protons Expected Chemical Shift (ppm)
Aromatic-H 7.0 - 8.0
-SO₂-CH₂- 4.0 - 4.5

| -O-CH₃ | 3.7 - 3.9 |

Expected ¹³C NMR Chemical Shifts:

Carbon Expected Chemical Shift (ppm)
C=O (ester) 165 - 175
Aromatic-C 110 - 140
-SO₂-CH₂- 60 - 70

| -O-CH₃ | 50 - 55 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
S=O (sulfonyl) Asymmetric Stretching 1370–1335[2]
S=O (sulfonyl) Symmetric Stretching 1195–1168[3]
C=O (ester) Stretching ~1740
C-O (ester) Stretching 1250 - 1100
C-F Stretching 1100 - 1000

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation: Common fragmentation patterns for sulfonyl compounds may be observed.

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for any potential application, especially in drug development.

Melting Point

The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dried, crystalline solid is placed in a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility

Solubility in various solvents is a critical parameter. A systematic approach is used to determine the solubility profile.[4][5][6]

Experimental Protocol: Solubility Testing

  • Water Solubility: Test the solubility of the compound in water.[4][5][6] If soluble, test the pH with litmus paper.

  • Aqueous Base: If insoluble in water, test solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃). Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound.

  • Aqueous Acid: If insoluble in aqueous base, test solubility in 5% aqueous hydrochloric acid (HCl).

  • Organic Solvents: Test solubility in a range of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexanes).

start Start with Compound water Test Solubility in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No ph_test Test with Litmus Paper water_sol->ph_test naoh_test Test Solubility in 5% NaOH water_insol->naoh_test acidic Acidic ph_test->acidic basic Basic ph_test->basic neutral_sol Neutral ph_test->neutral_sol naoh_sol Soluble naoh_test->naoh_sol Yes naoh_insol Insoluble naoh_test->naoh_insol No nahco3_test Test Solubility in 5% NaHCO3 naoh_sol->nahco3_test hcl_test Test Solubility in 5% HCl naoh_insol->hcl_test nahco3_sol Soluble (Strong Acid) nahco3_test->nahco3_sol Yes nahco3_insol Insoluble (Weak Acid) nahco3_test->nahco3_insol No hcl_sol Soluble (Basic) hcl_test->hcl_sol Yes hcl_insol Insoluble (Neutral) hcl_test->hcl_insol No org_solvents Test in Organic Solvents hcl_insol->org_solvents

Caption: Workflow for the systematic determination of compound solubility.

Acid Dissociation Constant (pKa)

The methylene protons alpha to the sulfonyl and carbonyl groups are expected to be acidic. The pKa value quantifies this acidity.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution.

  • UV-Vis Spectra: Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a critical parameter in drug design.

Experimental Protocol: LogP Determination by Shake-Flask Method [7]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases.

  • Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Safety and Handling

While specific toxicity data for methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is not available, compounds with similar functional groups should be handled with care.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Handle the compound in a well-ventilated fume hood.[8][9]

  • Avoid inhalation of dust or vapors.[10]

  • Avoid contact with skin and eyes.[10]

  • In case of contact, wash the affected area thoroughly with water.[11]

  • Consult the Safety Data Sheet (SDS) for any known hazards of the starting materials and reagents.

Conclusion

This technical guide provides a comprehensive and systematic approach to the synthesis and physicochemical characterization of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. By following the detailed protocols outlined in this document, researchers can obtain a complete profile of this novel compound. The methodologies described are broadly applicable to the characterization of other sulfonylacetate derivatives and related compounds, providing a solid foundation for further research and development in medicinal chemistry and materials science. The successful characterization of this molecule will pave the way for an understanding of its potential applications and its structure-activity relationships.

References

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • Liu, X., et al. (n.d.).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Longdom Publishing. (2024, March 22).
  • IS MUNI. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Xing, L. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • Unknown. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Liu, X., et al. (2008, September 19). Predicting physicochemical properties of α‐branched phenylsulfonyl acetates using quantum chemical descriptors. Taylor & Francis.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Benchchem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride.
  • Encyclopedia.pub. (2022, August 25).
  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • ResearchGate. (n.d.).
  • InstaNANO. (2026).
  • PubMed. (2017, September 29).
  • Elsevier B.V. (2005). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang.
  • ACS Publications. (2020, July 20). Computational Determination of pKa(C–H) in 3d Transition Metal-Methyl Complexes.
  • PubMed. (2014, August 15).
  • Unknown. (2015, April 23).
  • Thermo Fisher Scientific. (2011, June 30).
  • Cayman Chemical. (2025, June 3).
  • Chemsrc. (2026, March 2). 4-[(Phenylsulfonyl)
  • PubMed. (2022, May 25). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments.
  • Unknown. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • CymitQuimica. (n.d.). CAS 7605-28-9: (Phenylsulfonyl)acetonitrile.
  • PMC. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Ricca Chemical Company. (2026, January 8).
  • ResearchGate. (n.d.).
  • ChemPoint.com. (n.d.).
  • ACD/Labs. (n.d.).
  • Unknown. (2022, February 19). The pKa in Organic Chemistry.
  • Unknown. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
  • Semantic Scholar. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • PubMed. (2005, January 15). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio.
  • Unknown. (2017, December 6).
  • PMC. (2019, October 7).
  • The Royal Society of Chemistry. (2016).
  • ChemScene. (n.d.). 1035262-89-5 | Methyl 2-(4-chloro-3-fluorophenyl)
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • MilliporeSigma. (n.d.). Methyl 2-(4-chloro-3-fluorophenyl)
  • NextSDS. (n.d.). methyl 2-chloro-2-(4-fluorophenyl)
  • Frontiers. (n.d.). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
  • Advanced ChemBlocks. (2026, March 13). Methyl 2-[4-(chlorosulfonyl)

Sources

Exploratory

Spectral Elucidation and Methodological Framework for Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Executive Summary Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a highly specialized bifunctional reagent increasingly utilized in advanced organic synthesis, particularly in photoredox catalysis and the construct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a highly specialized bifunctional reagent increasingly utilized in advanced organic synthesis, particularly in photoredox catalysis and the construction of complex tetrasubstituted alkenes. This technical whitepaper provides a comprehensive, self-validating framework for the synthesis, isolation, and exact structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping the causality behind the spectral shifts and heteronuclear coupling constants, this guide serves as an authoritative reference for drug development professionals and synthetic chemists.

Mechanistic Rationale and Synthetic Utility

Arylsulfonylacetates are powerful bifunctional reagents characterized by a highly acidic active methylene group flanked by an electron-withdrawing sulfonyl (-SO₂-) and an ester carbonyl (-COOCH₃)[1]. The dual electron-withdrawing nature of these functional groups lowers the pKa of the methylene protons, facilitating facile enolate formation or radical generation under mild conditions.

In modern photoredox catalysis, these reagents undergo single-electron transfer (SET) to generate electrophilic carbon-centered radicals. These radicals can add across unactivated alkynes or alkenes, subsequently triggering a 1,4-aryl translocation (a variant of the Truce-Smiles rearrangement) with the extrusion of sulfur dioxide (SO₂)[2][3]. The specific inclusion of the 5-chloro-2-fluoro substitution pattern on the aryl ring finely tunes the electronic properties of the migrating group, enhancing the migratory aptitude and stabilizing the intermediate radical species compared to electron-rich arenes[3].

G N1 5-Chloro-2-fluorobenzenethiol + Methyl chloroacetate N2 S-Alkylation (K2CO3, DMF) N1->N2 N3 Thioether Intermediate N2->N3 N4 Oxidation (mCPBA, DCM) N3->N4 N5 Target Sulfonylacetate Reagent N4->N5 N6 Photoredox Catalysis N5->N6

Fig 1. Synthetic pathway and photoredox application of the arylsulfonylacetate reagent.

Synthetic Methodology

To ensure high purity for NMR analysis, the compound must be synthesized via a robust, self-validating protocol.

Step-by-Step Protocol:

  • Thioether Formation: Dissolve 5-chloro-2-fluorobenzenethiol (1.0 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 equiv) and stir for 15 minutes at 0 °C. Dropwise add methyl chloroacetate (1.1 equiv). Stir at room temperature for 4 hours.

  • Workup: Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate thioether.

  • Oxidation: Dissolve the crude thioether in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.5 equiv) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the mCBA byproduct. Extract with DCM, dry, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate.

NMR Spectral Elucidation

The structural validation of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate relies heavily on understanding the causality of its chemical shifts and the complex spin-spin coupling introduced by the fluorine atom (spin ½). The baseline shifts of the sulfonylacetate moiety are grounded in the spectral data of the parent compound, methyl phenylsulfonylacetate[1].

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is defined by the highly deshielded aliphatic region and the strongly coupled aromatic region. The active methylene protons appear as a sharp singlet, as the 5-bond heteronuclear coupling (⁵JHF) is negligible.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Structural Logic
3.72 Singlet (s)3H--OCH₃Deshielded by the adjacent ester carbonyl oxygen via inductive effects.
4.31 Singlet (s)2H--CH₂-Highly deshielded due to the combined electron-withdrawing inductive pull of the -SO₂- and -COOCH₃ groups.
7.23 Doublet of doublets (dd)1HJ = 9.5, 8.8Ar-H3Ortho to Fluorine (large ³JHF ~ 9.5 Hz) and ortho to H4 (³JHH ~ 8.8 Hz).
7.61 Doublet of doublet of doublets (ddd)1HJ = 8.8, 4.2, 2.6Ar-H4Ortho to H3 (³JHH ~ 8.8 Hz), meta to Fluorine (⁴JHF ~ 4.2 Hz), and meta to H6 (⁴JHH ~ 2.6 Hz).
7.92 Doublet of doublets (dd)1HJ = 6.0, 2.6Ar-H6Meta to Fluorine (⁴JHF ~ 6.0 Hz) and meta to H4 (⁴JHH ~ 2.6 Hz). Deshielded by ortho -SO₂-.
¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum acts as a self-validating map of the molecule's regiochemistry. Because ¹⁹F is 100% naturally abundant and possesses a spin of ½, it couples with the ¹³C nuclei across the aromatic ring. The magnitude of the JCF coupling constant is inversely proportional to the number of bonds separating the carbon from the fluorine atom.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)TypeCoupling Constant (JCF, Hz)AssignmentCausality / Structural Logic
53.4 CH₃--OCH₃Standard methoxy carbon shift.
60.5 CH₂--CH₂-Deshielded aliphatic carbon flanked by SO₂ and C=O.
118.6 CHd, ²JCF = 23.5Ar-C3Ortho to Fluorine. Exhibits strong 2-bond scalar coupling.
125.2 Cqd, ²JCF = 14.5Ar-C1Ipso to SO₂. The electron-withdrawing SO₂ shifts it upfield relative to standard aromatic carbons; coupled to ortho F.
130.1 Cqd, ⁴JCF = 3.0Ar-C5Ipso to Chlorine. Minimal 4-bond coupling to para Fluorine.
131.5 CHd, ³JCF = 2.5Ar-C6Meta to Fluorine. Exhibits weak 3-bond scalar coupling.
135.4 CHd, ³JCF = 8.2Ar-C4Meta to Fluorine. Exhibits standard 3-bond scalar coupling.
159.8 Cqd, ¹JCF = 258.0Ar-C2Ipso to Fluorine. Massive 1-bond coupling due to direct orbital overlap.
163.2 Cq-C=OEster carbonyl carbon.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity reproduction of the data presented above, the following rigorous NMR acquisition workflow must be adhered to. This workflow establishes a self-validating loop where the 1D spectra confirm the molecular framework, and the heteronuclear coupling constants confirm the regiochemistry.

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

  • Tuning and Matching: Insert the sample into the spectrometer. Automatically tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate pulse tip angles.

  • Shimming: Perform gradient shimming (Z, Z², Z³ axes) to achieve a homogeneous magnetic field. A well-shimmed sample will yield a TMS peak with a full width at half maximum (FWHM) of < 0.8 Hz.

  • Acquisition:

    • ¹H NMR: Run a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 scans.

    • ¹³C NMR: Run a proton-decoupled 30° pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 s to account for the longer T1 relaxation times of quaternary carbons (C1, C2, C5, C=O). Acquire a minimum of 512 scans to resolve the finely split doublet signals (e.g., the ⁴JCF at C5).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) to the ¹H spectrum and a 1.0 Hz LB to the ¹³C spectrum before Fourier Transformation (FT). Manually phase the spectra and apply a polynomial baseline correction to ensure accurate integration of the active methylene protons.

G S1 Sample Prep 15 mg in 0.6 mL CDCl3 S2 Lock & Shim Optimize Z/Z2/Z3 gradients S1->S2 S3 1H NMR Acquisition (zg30, ns=16, d1=1s) S2->S3 S4 13C NMR Acquisition (zgpg30, ns=512, d1=2s) S2->S4 S5 Data Processing FT, Phase/Baseline Correction S3->S5 S4->S5 S6 Spectral Elucidation J(C-F) & J(H-F) Analysis S5->S6

Fig 2. Self-validating NMR acquisition and spectral elucidation workflow.

References

  • National Center for Biotechnology Information.
  • Liu, L., et al.
  • Chen, F., et al. "Visible-Light-Induced Alkylarylation of Unactivated Alkenes via Radical Addition/Truce–Smiles Rearrangement Cascade" Organic Letters. [3]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate: A Proposed Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sulfonyl-containing compounds are pivotal scaffolds in medicinal chemistry and materials science. Understanding their t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl-containing compounds are pivotal scaffolds in medicinal chemistry and materials science. Understanding their three-dimensional structure is fundamental to elucidating structure-activity relationships (SAR) and designing novel molecules with tailored properties. This guide presents a comprehensive, albeit prospective, technical framework for the synthesis, crystallization, and detailed structural analysis of a novel compound, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. In the absence of published empirical data for this specific molecule, this document serves as an in-depth methodological whitepaper, leveraging established protocols and data from analogous structures to outline a robust experimental and analytical workflow. We detail a proposed synthetic route, a systematic approach to single-crystal growth, and a rigorous protocol for data acquisition via single-crystal X-ray diffraction (SCXRD). Furthermore, we describe the process of structure solution and refinement using state-of-the-art software and explore the anticipated molecular geometry and supramolecular assembly through an analysis of potential intermolecular interactions, supported by Hirshfeld surface analysis. This document is intended to be a practical guide for researchers undertaking the crystallographic characterization of new sulfonyl derivatives.

Introduction: The Significance of Structural Analysis for Sulfonyl Compounds

The sulfonyl group (–SO₂–) is a cornerstone functional group in the development of therapeutic agents and functional materials. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to modulate the physicochemical properties of a molecule, including solubility, metabolic stability, and binding affinity to biological targets. The specific substitution pattern on the aromatic ring, such as the chloro and fluoro groups in the target compound, further influences electronic distribution and steric profile, which can have profound effects on molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[1] This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, which are critical for computational modeling, SAR studies, and understanding crystal packing.

This guide outlines a proposed workflow for the complete structural characterization of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, a compound for which no public crystallographic data currently exists. The methodologies described herein are grounded in established, authoritative protocols and are designed to serve as a self-validating system for obtaining high-quality structural data.

Proposed Synthesis and Crystallization

The rational synthesis and subsequent growth of high-quality single crystals are the most critical prerequisites for a successful SCXRD experiment.[2]

Synthetic Protocol

A plausible and efficient route to synthesize the target compound involves a two-step process starting from the commercially available 5-chloro-2-fluorobenzenethiol. The proposed pathway is illustrated below.

Synthesis A 5-Chloro-2-fluorobenzenethiol B 5-Chloro-2-fluorophenylsulfonyl chloride A->B Oxidative Chlorination (e.g., Cl₂, H₂O) C Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (Target Compound) B->C Esterification (Methyl glycolate, Base e.g., Et₃N)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Chloro-2-fluorophenylsulfonyl Chloride The synthesis of the key sulfonyl chloride intermediate can be achieved via oxidative chlorination of the corresponding thiol. This is a standard method for preparing arylsulfonyl chlorides.[3]

  • In a three-necked flask equipped with a gas inlet tube and a stirrer, dissolve 5-chloro-2-fluorobenzenethiol in a suitable solvent system, such as aqueous acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 10 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting 5-chloro-2-fluorophenylsulfonyl chloride can be used in the next step, often without further purification.

Step 2: Synthesis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate The final esterification step is a standard sulfonylation of an alcohol.[4][5]

  • Dissolve methyl glycolate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-chloro-2-fluorophenylsulfonyl chloride (1.1 equivalents) in dry DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Crystallization Protocol

Obtaining diffraction-quality single crystals is often a process of systematic screening.[6] Common techniques that should be explored include slow evaporation, vapor diffusion, and solvent-antisolvent layering.[7][8]

Recommended Starting Conditions:

  • Solvents to Screen: Acetone, ethyl acetate, acetonitrile, methanol, ethanol, and mixtures thereof with less polar solvents like hexane or toluene.

  • Technique: Slow evaporation is often the simplest and most effective starting point.[6]

    • Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of a chosen solvent (e.g., ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This controls the rate of evaporation.

    • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is the collection of diffraction data.

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B C Unit Cell Determination B->C D Data Integration & Reduction C->D E Absorption Correction D->E F Structure Solution E->F G Structure Refinement F->G H Final Structure Validation & Analysis G->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol
  • Crystal Selection: Select a clear, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarizing microscope.

  • Mounting: Mount the selected crystal on a suitable goniometer head (e.g., using a cryoloop with paratone-N oil).

  • Data Acquisition:

    • Position the crystal in a cold nitrogen stream (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Use a modern CCD or CMOS area-detector diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

    • Perform an initial series of frames to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy designed to achieve high completeness and redundancy of the diffraction data.

Data Reduction

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.

  • Integration: The intensity of each diffraction spot is integrated using software such as SAINT.

  • Scaling and Absorption Correction: The integrated intensities are scaled and corrected for absorption effects using a multi-scan method like SADABS. This step is crucial for accurate intensity measurements.

Structure Solution and Refinement

The goal of this stage is to build an atomic model that accurately reproduces the experimentally observed diffraction pattern.

Structure Solution

The initial atomic positions are determined from the processed diffraction data. For small organic molecules, direct methods are highly effective. The program SHELXT is an excellent tool for this purpose, as it can often solve the structure automatically.[9]

Structure Refinement

The initial model is refined against the experimental data using a full-matrix least-squares procedure. The program SHELXL is the industry standard for this task.[9][10]

Refinement Protocol:

  • Initial Isotropic Refinement: All non-hydrogen atoms are refined with isotropic displacement parameters.

  • Anisotropic Refinement: After locating all heavy atoms, they are refined anisotropically, which models their thermal motion as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL). This is a standard and reliable approach for most organic structures.

  • Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters are negligible and the goodness-of-fit (GooF) value approaches 1.0.

  • Final Difference Map: A final difference Fourier map is calculated to ensure that no significant electron density peaks or holes remain, which would indicate missing atoms or errors in the model.

Analysis of the (Hypothetical) Crystal Structure

Based on the structure of analogous compounds, we can anticipate the key structural features of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Proposed Crystallographic Data

The following table summarizes the type of data that would be generated from a successful crystallographic experiment.

Parameter Hypothetical Value / Description
Chemical formulaC₉H₈ClFO₄S
Formula weight266.67 g/mol
Crystal systemMonoclinic or Orthorhombic (Common for such molecules)
Space groupe.g., P2₁/c or Pca2₁
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
Z (molecules/unit cell)2 or 4
Temperature (K)100(2) K
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected/uniqueTo be determined
R_int< 0.05
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S)~1.0
Molecular Geometry and Conformation

Caption: Atom numbering scheme for methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Key structural parameters to analyze would include:

  • S-C and S-O bond lengths: These will be characteristic of a sulfonyl group.

  • Torsion angles: The C(phenyl)-S-C(methylene)-C(carbonyl) torsion angle will define the overall conformation of the molecule.

  • Planarity: The deviation of the phenyl ring from planarity.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will likely be dominated by a network of weak intermolecular interactions.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen (O4) and sulfonyl oxygens (O1, O2) are strong hydrogen bond acceptors. It is highly probable that C-H···O interactions involving the aromatic and methyl/methylene hydrogens will be a primary motif in the crystal packing.

  • Halogen Bonding: The chlorine atom on the phenyl ring could potentially engage in Cl···O or other weak halogen bonds.

  • π-π Stacking: Depending on the conformation, offset face-to-face or edge-to-face π-π interactions between adjacent phenyl rings might be observed.

Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Hydrogen Bond mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3 Cl···O Halogen Bond

Caption: Potential intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis

To provide a quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[11][12][13] This analysis maps properties onto a surface defined by the molecule's electron density contribution to the crystal electron density.

  • d_norm Surface: This surface visualizes close contacts. Red spots on the d_norm surface highlight regions of close intermolecular contacts, such as hydrogen bonds and halogen bonds.

  • 2D Fingerprint Plots: These plots quantify the contribution of different types of interactions to the overall crystal packing. By decomposing the plot, one can determine the percentage of H···H, C···H, O···H, Cl···H, and F···H contacts, providing a clear picture of the packing forces.

Conclusion

This technical guide provides a comprehensive, field-proven framework for the complete structural characterization of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. By following the proposed protocols for synthesis, crystallization, SCXRD data collection, and structure refinement, researchers can obtain high-quality, reliable data. The subsequent analysis of the molecular structure and intermolecular interactions, aided by tools like Hirshfeld surface analysis, will yield crucial insights into the solid-state behavior of this compound, providing a solid foundation for future drug design and materials science applications.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]

  • CCP4 Wiki. (2024, May 17). SHELXL. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 314–328. Retrieved from [Link]

  • Bolm, C., & Zanda, M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(32), 5749–5751. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1780-1801. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Unspecified Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, a compound of interest in modern medicinal chemistry. We will explore the molecule's intrinsic physicochemical properties, theoretical degradation pathways, and the empirical methodologies required for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Critical Role of Thermodynamic Stability

In the path from discovery to clinical application, a drug candidate's viability is rigorously tested. While kinetic stability dictates the rate of degradation, thermodynamic stability refers to the inherent energy state of a molecule under a defined set of conditions. A thermodynamically stable compound exists in a lower energy state, making it less prone to spontaneous degradation into more stable, lower-energy products. Understanding this stability is not merely an academic exercise; it is fundamental to:

  • Formulation Development: Ensuring compatibility with excipients and preventing the formation of potentially toxic degradants.

  • Manufacturing and Storage: Defining appropriate conditions for temperature, humidity, and light exposure to maintain product integrity.

  • Regulatory Compliance: Providing essential data for shelf-life determination and regulatory submissions.

This guide focuses on Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, a molecule featuring a complex interplay of functional groups—a halogenated aromatic ring, a sulfonyl moiety, and an ester—each contributing to its overall stability profile.

Molecular Structure and Inherent Physicochemical Properties

The thermodynamic stability of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a direct consequence of its molecular architecture.

  • Aryl Sulfonyl Group: The sulfonyl group (-SO2-) is a strong electron-withdrawing moiety. This electronic effect enhances the stability of adjacent bonds and can influence the reactivity of the entire molecule.[1] The sulfur atom is in a high oxidation state (VI), rendering it generally stable against further oxidation.

  • Halogenated Phenyl Ring: The presence of both chlorine and fluorine atoms on the phenyl ring significantly impacts the molecule's electronic properties. These electronegative halogens further withdraw electron density from the ring, which can influence the strength and reactivity of the aryl-sulfur bond. The substitution pattern (5-chloro, 2-fluoro) creates a specific electronic and steric environment that is unique to this molecule.

  • Methyl Acetate Moiety: The ester functional group is a potential site of chemical instability, primarily through hydrolysis. The methylene bridge connecting the ester to the sulfonyl group is activated by the adjacent electron-withdrawing sulfonyl group, potentially increasing the acidity of its protons and susceptibility to certain reactions.

The combination of these groups results in a molecule with significant polarity, likely existing as a crystalline solid at room temperature. Its stability will be dictated by the weakest points in its structure, primarily the ester linkage and potentially the carbon-sulfur bonds under strenuous conditions.

Theoretical Degradation Pathways

Before embarking on experimental analysis, it is crucial to hypothesize the potential degradation pathways based on the molecule's functional groups. This predictive exercise guides the design of forced degradation studies and the analytical search for degradants.

  • Hydrolytic Degradation: The most probable degradation pathway is the hydrolysis of the methyl ester group. This can be catalyzed by acid or base, yielding [(5-chloro-2-fluorophenyl)sulfonyl]acetic acid and methanol.

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-S or S-O bonds could occur. A potential pathway, analogous to the decomposition of some sulfonyl halides, is the extrusion of sulfur dioxide (SO2), although this is generally less common for sulfones than for sulfonyl chlorides.[2][3] More likely is the cleavage of the sulfonyl-methylene bond or fragmentation of the acetate group.

  • Photodegradation: Aromatic systems, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV light. This could involve radical mechanisms, potentially leading to dehalogenation or complex polymerization reactions.

The following diagram outlines the primary theoretical degradation routes.

cluster_hydrolysis Hydrolytic Pathway cluster_thermal Thermal Pathway cluster_photo Photolytic Pathway parent Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate acid [(5-chloro-2-fluorophenyl)sulfonyl]acetic acid parent->acid Acid/Base Catalysis so2 SO2 Extrusion parent->so2 High Temp. dehalogenated Dehalogenated Species parent->dehalogenated UV Light methanol Methanol fragments Other Fragments polymers Polymeric Products

Caption: Predicted degradation pathways for Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Experimental Framework for Stability Assessment

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of the target compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation Studies coupled with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting point, enthalpy of fusion, and the onset temperature of thermal decomposition.[4]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system, preventing mass loss before thermal decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a final temperature well above the expected decomposition (e.g., 350°C) at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (Tm). Integrate this peak to determine the enthalpy of fusion (ΔHfus).

    • Identify the onset temperature of the exothermic event that signals decomposition (Tonset). A sharp, well-defined melting peak followed by a decomposition exotherm at a significantly higher temperature indicates good thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition events.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA balance mechanism.

    • Set the purge gas to nitrogen at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a high final temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Generate a plot of percent mass versus temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Analyze the steps of mass loss to understand if the decomposition occurs in a single event or multiple stages.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying likely degradation products and developing a stability-indicating analytical method.[5] The workflow involves subjecting the API to harsh conditions and analyzing the resulting mixture.

cluster_prep 1. Stress Sample Preparation cluster_analysis 2. Analysis cluster_char 3. Characterization start API Solution (e.g., in ACN/H2O) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo quench Neutralize/Quench (as needed) acid->quench base->quench oxidative->quench hplc HPLC-UV Analysis (Stability-Indicating Method) thermal->hplc photo->hplc quench->hplc lcms LC-MS/MS Analysis hplc->lcms Peak ID structure Structure Elucidation of Degradants lcms->structure

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Stock Solution: Prepare a stock solution of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix stock solution with 3-30% H2O2 and keep at room temperature.

    • Thermal: Store the solid API in an oven at 80°C.

    • Photolytic: Expose the solid API and solution to light according to ICH Q1B guidelines.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Processing: Before analysis, neutralize acidic and basic samples. Dilute all samples to a suitable concentration.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a UV detector). The goal is to achieve baseline separation between the parent API and all major degradation products.

  • LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to obtain accurate mass measurements and fragmentation patterns for the degradation products, enabling their structural elucidation.[6]

Data Synthesis and Interpretation

The data from these discrete experiments must be integrated to form a cohesive stability profile.

Table 1: Summary of Expected Quantitative Data

Parameter Technique Typical Value/Result Interpretation
Melting Point (Tm) DSC e.g., 155°C A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHfus) DSC e.g., 25 kJ/mol Relates to the energy required to break the crystal lattice.
Decomposition Onset (Tonset) DSC e.g., 250°C Temperature at which thermal decomposition begins.
Mass Loss Onset TGA e.g., 255°C Corroborates DSC data; temperature of initial mass loss.
% Mass Loss TGA Staged or single loss Provides clues about the decomposition mechanism (e.g., loss of a specific side chain).
% Degradation HPLC Varies by condition Quantifies reactivity under specific stress (e.g., 15% loss after 24h in 0.1M NaOH).

| Degradant m/z | LC-MS | e.g., M-14 | Identifies degradants (e.g., loss of CH2, suggesting demethylation). |

A stable compound will exhibit a high melting point and a large temperature gap between melting and decomposition onset in DSC/TGA. Forced degradation studies will reveal specific vulnerabilities; for example, rapid degradation under basic conditions would confirm the susceptibility of the ester to base-catalyzed hydrolysis. The structures of the degradants identified by LC-MS should align with the theoretically predicted pathways.

Conclusion and Implications for Drug Development

The thermodynamic stability of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a critical quality attribute that must be thoroughly understood. A systematic evaluation using DSC, TGA, and forced degradation studies provides the necessary data to guide the drug development process. By establishing an intrinsic stability profile, scientists can make informed decisions regarding candidate selection, formulation design, and the definition of appropriate storage and handling procedures. This rigorous, data-driven approach is essential for developing a safe, effective, and stable pharmaceutical product.

References

  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272. [Link]

  • ChemRxiv. (Preprint). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ResearchGate. (Preprint). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • MDPI. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Molecules. [Link]

  • Scilit. (Preprint). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Royal Society of Chemistry. (2015). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A. [Link]

  • SciSpace. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery. [Link]

  • Taylor & Francis Online. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Development and Delivery. [Link]

  • PubMed. (2008). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. [Link]

  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. [Link]

  • MDPI. (2025). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Journal of Fungi. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • SciSpace. (1993). Structure--Stability Relationships in Unsaturated Sulfur Compounds. III. A Thermodynamic and 13C NMR Spectroscopic Study of the Conformations of Vinyl Sulfones. Acta Chemica Scandinavica. [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]

  • PubMed. (1983). Sulfa drugs: thermodynamic proton-ligand and metal-ligand stability constants. [Link]

  • PubMed. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. [Link]

  • Google Patents. (2008). CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.
  • ResearchGate. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • IUPAC. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances. [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. [Link]

  • ResearchGate. (2019). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. Textile Research Journal. [Link]

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Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate Derivatives as Novel Antibacterial Agents

Abstract The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unexploited mechanisms of action. This technical guide delves into the postulated mechanism of actio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unexploited mechanisms of action. This technical guide delves into the postulated mechanism of action for a promising class of compounds: methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives. Based on structural analogy to known enzyme inhibitors and a comprehensive analysis of bacterial metabolic pathways, we hypothesize that these derivatives act as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme that initiates the bacterial type II fatty acid synthesis (FAS-II) pathway, an essential process for bacterial survival. This guide will provide a detailed overview of the FAS-II pathway, the critical role of FabH, the proposed mechanism of inhibition by the title compounds, and detailed experimental protocols for validating this hypothesis.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The constant evolution of resistance mechanisms in pathogenic bacteria has rendered many conventional antibiotics ineffective, creating an urgent need for the discovery and development of new drugs that act on novel molecular targets. The bacterial fatty acid synthesis (FAS-II) pathway has emerged as a compelling area for antibiotic research.[1][2] Unlike the type I fatty acid synthesis (FAS-I) system found in mammals, the FAS-II pathway consists of a series of discrete, soluble enzymes, offering the potential for selective inhibition.[3]

This guide focuses on the potential of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives as a new class of antibacterial agents. The unique structural features of these molecules, particularly the sulfonylacetate warhead coupled with a halogenated phenyl ring, suggest a targeted mode of action. We will explore the scientific rationale for postulating that these derivatives function by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), the gatekeeper enzyme of the FAS-II pathway.

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway: A Vital Process

Bacteria utilize the FAS-II pathway to synthesize fatty acids, which are essential components of their cell membranes and precursors for other vital molecules.[1][4] This pathway involves a cyclical series of reactions that incrementally elongate an acyl chain by two carbons per cycle.

The key steps in the FAS-II pathway are:

  • Initiation: The pathway is initiated by the condensation of an acetyl-CoA molecule with malonyl-acyl carrier protein (malonyl-ACP), a reaction catalyzed by FabH.[3][5][6]

  • Elongation: The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, which is two carbons longer.

  • Iteration: This elongated acyl-ACP can then serve as the substrate for further rounds of condensation with malonyl-ACP, catalyzed by other condensing enzymes (FabB and FabF), leading to the synthesis of long-chain fatty acids.[4]

The Central Role of β-Ketoacyl-ACP Synthase III (FabH)

FabH (EC 2.3.1.180) is a homodimeric enzyme that plays an indispensable and rate-limiting role in the initiation of fatty acid biosynthesis.[5][7][8][9] It catalyzes the Claisen condensation of acetyl-CoA with malonyl-ACP to produce acetoacetyl-ACP, CoA, and CO2.[5] The active site of FabH contains a catalytic triad of Cysteine, Histidine, and Asparagine.[5] The catalytic cycle begins with the formation of a covalent acetyl-enzyme intermediate at the active site cysteine residue.[6][10]

The essentiality of FabH for bacterial viability has been genetically validated in both Gram-positive and Gram-negative bacteria, making it an attractive target for the development of broad-spectrum antibiotics.[9]

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle acetyl_coa Acetyl-CoA fabH FabH (β-ketoacyl-ACP synthase III) acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp CO2 + CoA elongation_cycle Reduction (FabG) Dehydration (FabA/Z) Reduction (FabI) acetoacetyl_acp->elongation_cycle acyl_acp Acyl-ACP (C(n+2)) elongation_cycle->acyl_acp fabB_F FabB/F (β-ketoacyl-ACP synthase I/II) acyl_acp->fabB_F malonyl_acp2 Malonyl-ACP malonyl_acp2->fabB_F fabB_F->elongation_cycle Further Elongation

Figure 1: Simplified schematic of the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway, highlighting the initiation step catalyzed by FabH.

Postulated Mechanism of Action: Inhibition of FabH

We propose that methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives act as covalent inhibitors of FabH. This hypothesis is predicated on the chemical reactivity of the sulfonylacetate moiety and the established binding modes of other FabH inhibitors.

The Sulfonylacetate "Warhead": A Covalent Modifier

The core of our proposed mechanism lies in the electrophilic nature of the carbon atom alpha to the sulfonyl and ester groups. The sulfonyl group (-SO2-) is a strong electron-withdrawing group, which increases the acidity of the alpha-protons and renders the alpha-carbon susceptible to nucleophilic attack.

The proposed inhibitory mechanism involves the following steps:

  • Non-covalent Binding: The derivative initially binds to the FabH active site, guided by interactions between the (5-chloro-2-fluorophenyl) group and hydrophobic pockets within the enzyme.

  • Nucleophilic Attack: The catalytic cysteine residue (Cys112 in E. coli) in the FabH active site acts as a nucleophile, attacking the electrophilic α-carbon of the sulfonylacetate moiety.[10]

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent thioether bond between the enzyme and the inhibitor, effectively and irreversibly inactivating the enzyme. The methyl acetate portion of the inhibitor would act as a leaving group.

Covalent_Inhibition cluster_step1 Step 1: Non-covalent Binding cluster_step2 Step 2: Nucleophilic Attack & Covalent Adduct Formation Enzyme_Cys_SH FabH-Cys-SH EI_Complex [FabH-Cys-SH • Inhibitor] Enzyme_Cys_SH->EI_Complex + Inhibitor Inhibitor (Sulfonylacetate Derivative) Inhibitor->EI_Complex + EI_Complex2 [FabH-Cys-SH • Inhibitor] Covalent_Adduct FabH-Cys-S-Inhibitor (Inactive Enzyme) EI_Complex2->Covalent_Adduct Nucleophilic Attack Leaving_Group Methyl Acetate Covalent_Adduct->Leaving_Group +

Figure 2: Proposed two-step mechanism of covalent inhibition of FabH by a methyl sulfonylacetate derivative.

Structure-Activity Relationship (SAR) Insights from Known FabH Inhibitors

While direct SAR data for the title compounds is not yet available, analysis of known FabH inhibitors provides a framework for understanding the potential contributions of different structural motifs.

Inhibitor ClassKey Structural FeaturesReported IC50 ValuesReferences
ThiolactomycinThiolactone ring mimicking malonyl-ACP>100 µM against S. aureus FabH[11]
Dithiolones5-chloro-4-phenyl-[5][12]-dithiol-3-one1.87 µM against S. aureus FabH[11]
Indole DerivativesCarboxyl-containing indole scaffold2.5 µM against E. coli FabH[8]
Biphenyl AcidsBiphenyl core with a carboxylic acid0.05 µM against E. coli FabH[13]
Phomallenic AcidsAcetylenic acid structure0.77 µg/ml against S. aureus FASII[12]

The (5-chloro-2-fluorophenyl) moiety in the title derivatives is likely to play a crucial role in binding affinity and specificity. The hydrophobic nature of the phenyl ring can engage with nonpolar residues in the FabH active site, while the halogen substituents can modulate electronic properties and potentially form halogen bonds, further stabilizing the enzyme-inhibitor complex.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives inhibit FabH, a series of biochemical and microbiological assays can be employed.

In Vitro FabH Inhibition Assay

This assay directly measures the enzymatic activity of purified FabH in the presence of the inhibitor.

Objective: To determine the IC50 value of the test compound against purified FabH.

Materials:

  • Purified recombinant FabH enzyme

  • Acetyl-CoA

  • Malonyl-ACP (generated in situ from malonyl-CoA and ACP using FabD)

  • [1-14C]acetyl-CoA (radiolabeled substrate)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Scintillation cocktail

  • Filter paper discs

Procedure:

  • Prepare a reaction mixture containing assay buffer, malonyl-ACP, and purified FabH enzyme.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding [1-14C]acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 12 minutes).

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immersing it in an ice-cold solution of trichloroacetic acid (TCA). This precipitates the radiolabeled product (β-[14C]ketobutyryl-ACP) while the unreacted [1-14C]acetyl-CoA remains in solution.[14]

  • Wash the filter discs to remove any unbound radiolabel.

  • Measure the radioactivity retained on the filter discs using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FabH_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Malonyl-ACP, FabH) start->prepare_mix add_inhibitor Add Test Compound (or DMSO control) prepare_mix->add_inhibitor pre_incubate Pre-incubate (15 min, RT) add_inhibitor->pre_incubate initiate_reaction Initiate with [14C]acetyl-CoA pre_incubate->initiate_reaction incubate Incubate (12 min, 37°C) initiate_reaction->incubate terminate Terminate Reaction (Spot on filter, add TCA) incubate->terminate wash Wash Filters terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Figure 3: Workflow for the in vitro FabH inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.

Objective: To assess the whole-cell antibacterial activity of the test compound.

Procedure:

  • Prepare a series of two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Conclusion and Future Directions

The structural characteristics of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives strongly suggest their potential as a novel class of antibacterial agents targeting the essential bacterial enzyme FabH. The proposed mechanism of covalent inhibition provides a clear and testable hypothesis for their mode of action.

Future research should focus on the following areas:

  • Synthesis and In Vitro Evaluation: Synthesize a library of derivatives and determine their IC50 values against FabH from various pathogenic bacteria.

  • Microbiological Profiling: Determine the MIC values of the most potent inhibitors against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Crystallographic Studies: Obtain co-crystal structures of FabH in complex with these inhibitors to definitively confirm the binding mode and covalent adduct formation.[15][16]

  • Lead Optimization: Conduct structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

The exploration of FabH inhibitors like the methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate derivatives represents a promising strategy in the ongoing battle against antibiotic resistance.

References

  • Beta-ketoacyl-ACP synthase III. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Young, K., Jayasuriya, H., Ondeyka, J. G., Herath, K., Zhang, C., Kodali, S., Galgoci, A., Painter, R., Brown-Driver, V., Yamamoto, R., Silver, L. L., Zheng, Y., Ventura, J. I., Sigmund, J., Ha, S., Basilio, A., Vicente, F., Tormo, J. R., Pelaez, F., Youngman, P., … Singh, S. B. (2006). Discovery of FabH/FabF inhibitors from natural products. Antimicrobial agents and chemotherapy, 50(2), 519–526. [Link]

  • Qiu, X., Janson, C. A., Smith, W. W., Head, M., Lonsdale, J., & Konstantinidis, A. K. (2005). Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Protein science : a publication of the Protein Society, 14(8), 2087–2094. [Link]

  • Qiu, X., Janson, C. A., Konstantinidis, A. K., Nwagwu, S., Silverman, C., Smith, W. W., Khandekar, S., Lonsdale, J., & Abdel-Meguid, S. S. (2000). 1HN9: CRYSTAL STRUCTURE OF BETA-KETOACYL-ACP SYNTHASE III. RCSB PDB. [Link]

  • Bacterial (FAS II) fatty acid synthesis pathway. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Daines, R. A., de Crécy-Lagard, V., Groch, M., Duan, M., Qiu, X., Janson, C. A., ... & Head, M. S. (2003). First X-ray cocrystal structure of a bacterial FabH condensing enzyme and a small molecule inhibitor achieved using rational design and homology modeling. Journal of medicinal chemistry, 46(1), 5-8. [Link]

  • Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. (n.d.). Transactions on Materials, Biotechnology and Life Sciences. Retrieved March 17, 2026, from [Link]

  • Boram, S. L., Wentz, A. E., & Dunaway-Mariano, D. (2018). Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis. Proteins, 86(11), 1159–1169. [Link]

  • He, X., & Reynolds, K. A. (2002). Purification, characterization, and identification of novel inhibitors of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Antimicrobial agents and chemotherapy, 46(5), 1310–1318. [Link]

  • Wright, G. D., & Reynolds, K. A. (2007). Antibacterial targets in fatty acid biosynthesis. Current opinion in microbiology, 10(5), 447–453. [Link]

  • Heath, R. J., & Rock, C. O. (2002). Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways. FEMS microbiology letters, 208(1), 1–8. [Link]

  • Crystal structure of beta-ketoacyl-ACP synthase III (FabH) from Yersinia pestis with acetylated active site cysteine (4z19). (n.d.). InterPro. Retrieved March 17, 2026, from [Link]

  • Bacterial fatty acid synthesis pathway (FAS type II). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Miller, J. R., Butler, M. M., Hyland, S. A., Lelièvre, J., Loh, C., Lu, C. Y., ... & Roemer, T. (2016). Antibacterial FabH inhibitors with mode of action validated in Haemophilus influenzae by in vitro resistance mutation mapping. ACS infectious diseases, 2(6), 405-414. [Link]

  • Wentz, A. E., Boram, S. L., & Dunaway-Mariano, D. (2023). Activity of Fatty Acid Biosynthesis Initiating Ketosynthase FabH with Acetyl/Malonyl-oxa/aza(dethia)CoAs. ACS chemical biology, 18(2), 297–308. [Link]

  • Personne, Y., & Brown, E. D. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals, 16(3), 425. [Link]

  • Structures and activities of known FabH and FabF inhibitors. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Structures of saFabH inhibitors tested in this study. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Daines, R. A., de Crécy-Lagard, V., Groch, M., Duan, M., Qiu, X., Janson, C. A., ... & Head, M. S. (2003). First X-ray cocrystal structure of a bacterial FabH condensing enzyme and a small molecule inhibitor achieved using rational design and homology modeling. Journal of Medicinal Chemistry, 46(1), 5-8. [Link]

  • Choi, K. H., Kremer, L., Besra, G. S., & Rock, C. O. (2000). β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis. Journal of bacteriology, 182(2), 365–370. [Link]

  • He, X., & Reynolds, K. A. (2002). Purification, characterization, and identification of novel inhibitors of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Antimicrobial agents and chemotherapy, 46(5), 1310–1318. [Link]

  • Young, K., Jayasuriya, H., Ondeyka, J. G., Herath, K., Zhang, C., Kodali, S., ... & Singh, S. B. (2006). Discovery of FabH/FabF inhibitors from natural products. Antimicrobial agents and chemotherapy, 50(2), 519-526. [Link]

  • Lai, C. Y., & Cronan, J. E., Jr. (2003). Beta-ketoacyl-acyl carrier protein synthase III (FabH) is essential for bacterial fatty acid synthesis. The Journal of biological chemistry, 278(51), 51494–51503. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

Synthesis Protocol for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate Application Note & Protocol Abstract This document provides a detailed, step-by-step protocol for the synthesis of Methyl[(5-chloro-2-fluorophenyl)s...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

Application Note & Protocol

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via the α-sulfonylation of methyl acetate, a process involving the formation of a methyl acetate enolate followed by a nucleophilic attack on 5-chloro-2-fluorobenzenesulfonyl chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, safety precautions, and purification procedures to ensure a successful and reproducible synthesis.

Introduction and Rationale

Sulfones, particularly β-keto sulfones and their ester analogs, are prominent structural motifs in a wide array of pharmacologically active molecules. Their utility stems from their ability to act as bioisosteres and participate in various biological interactions. The target molecule, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, incorporates a halogenated phenylsulfonyl group, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates.

The chosen synthetic strategy is the C-sulfonylation of an ester enolate. This classic yet effective method relies on the deprotonation of the α-carbon of methyl acetate using a strong, non-nucleophilic base to form a reactive enolate. This nucleophile then attacks the electrophilic sulfur atom of 5-chloro-2-fluorobenzenesulfonyl chloride, displacing the chloride and forming the desired carbon-sulfur bond. The selection of reagents and conditions is critical to favor C-alkylation over O-alkylation and to minimize side reactions.[1][2]

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Scheme 1: Synthesis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate Reaction Scheme (Image depicting the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base to yield the target product)

Mechanism:

  • Enolate Formation: Sodium hydride (NaH), a strong base, abstracts an acidic α-proton from methyl acetate. This step must be conducted under anhydrous conditions, as NaH reacts violently with water.[3][4] The resulting methyl acetate enolate is a potent nucleophile, with electron density shared between the α-carbon and the oxygen atom.[1][2]

  • Nucleophilic Attack: The enolate attacks the electrophilic sulfur atom of 5-chloro-2-fluorobenzenesulfonyl chloride. The reaction proceeds via an SN2-like mechanism at the sulfur center, leading to the displacement of the chloride leaving group.

  • Product Formation: The formation of the new C-S bond yields the final product, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
5-Chloro-2-fluorobenzenesulfonyl chloride351003-49-1229.0610.01.0
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00 (as 100%)12.01.2
Methyl Acetate79-20-974.0815.01.5
Anhydrous Tetrahydrofuran (THF)109-99-9-~100 mL-
Anhydrous Hexanes110-54-3-~30 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9-~50 mL-
Ethyl Acetate (EtOAc)141-78-6-~200 mL-
Brine (Saturated Aqueous NaCl)7647-14-5-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-
Silica Gel (230-400 mesh)7631-86-9-As needed-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet and bubbler

  • Pressure-equalizing dropping funnel

  • Thermometer or temperature probe

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Prep Apparatus Setup & Inert Atmosphere Wash_NaH Wash Sodium Hydride Prep->Wash_NaH Enolate Enolate Formation (Methyl Acetate + NaH) Wash_NaH->Enolate Anhydrous THF Sulfonyl Sulfonylation (Add Sulfonyl Chloride) Enolate->Sulfonyl 0°C to RT Quench Reaction Quench (Add sat. NH4Cl) Sulfonyl->Quench Monitor by TLC Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Crude Product Solvent_Removal Solvent Removal Purify->Solvent_Removal Analysis Characterization (NMR, MS) Solvent_Removal->Analysis Pure Product

Caption: Workflow for the synthesis of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

Step-by-Step Procedure

Step 1: Preparation and Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet connected to a bubbler.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere. This is crucial for ensuring anhydrous conditions.

Step 2: Preparation of Sodium Hydride

  • Under a gentle flow of argon, weigh 12.0 mmol of the 60% NaH dispersion into the reaction flask.

  • Add ~15 mL of anhydrous hexanes to the flask to suspend the NaH. Stir for 5 minutes, then stop stirring and allow the NaH to settle.

  • Carefully remove the hexane supernatant containing the mineral oil via cannula or a syringe. Repeat this washing process two more times with ~15 mL of anhydrous hexanes each time.[3]

  • After the final wash, place the flask under a gentle stream of argon to evaporate any residual hexane, yielding a fine grey powder.

  • Add 50 mL of anhydrous THF to the flask to create a suspension of the washed NaH.

Step 3: Enolate Formation

  • Cool the NaH suspension in THF to 0 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of methyl acetate (15.0 mmol) in 20 mL of anhydrous THF.

  • Transfer this methyl acetate solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 20-30 minutes. Maintain the temperature at 0 °C.

  • Hydrogen gas will evolve during the addition (visible in the bubbler). Exercise caution as hydrogen is highly flammable.[4]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-45 minutes to ensure complete enolate formation. The mixture should become a pale yellow, slightly cloudy solution.[5]

Step 4: Sulfonylation Reaction

  • Dissolve 5-chloro-2-fluorobenzenesulfonyl chloride (10.0 mmol) in 30 mL of anhydrous THF in a separate dry flask.

  • Transfer this solution to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the enolate mixture at 0 °C over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the sulfonyl chloride starting material.

Step 5: Workup and Extraction

  • Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.

  • Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution dropwise. This will neutralize any unreacted NaH and the enolate.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Add 100 mL of ethyl acetate and shake well. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash them with brine (50 mL).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 6: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.[6]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc). Collect fractions based on TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate as a white solid or pale oil. Note that some β-keto sulfones can be unstable, so prolonged exposure to silica gel should be minimized if instability is observed.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with water or protic solvents.[8][9] It must be handled under an inert atmosphere (Argon or Nitrogen) at all times.[3] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[4][10] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam extinguishers .[4]

  • 5-Chloro-2-fluorobenzenesulfonyl chloride: This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of dust or vapors.

  • Solvents: THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous THF. Hexanes and ethyl acetate are flammable. Keep away from ignition sources.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[10] All operations should be conducted within a certified chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete enolate formation due to wet reagents/glassware.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or distilled solvents.
Inactive Sodium Hydride.Use a fresh bottle of NaH or test its activity on a small scale. Ensure the mineral oil is thoroughly washed off.
Side Product Formation O-sulfonylation instead of C-sulfonylation.This is generally less favored but can occur. Purification by column chromatography should separate the isomers.
Self-condensation of methyl acetate.Ensure the base is added to the ester at low temperature and the electrophile is added promptly after enolate formation.
Difficult Purification Product instability on silica gel.Minimize contact time with silica. Consider using a less acidic stationary phase like neutral alumina or a faster purification method.[7]

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

  • Hazard Summary: Sodium Hydride. New Jersey Department of Health. [Link]

  • Sodium Hydride SOP. Clemson University. [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024, January 15). ChemScience. [Link]

  • Ríos-Lombardía, N., et al. (2018). Chemoenzymatic Oxosulfonylation-Bioreduction Sequence for the Stereoselective Synthesis of β-Hydroxy Sulfones.
  • Yadav, V., et al. (2019). Functionalization of Alkynes and Alkenes Using a Cascade Reaction Approach: Synthesis of β-Keto Sulfones under Metal-free Conditions. The Journal of Organic Chemistry.
  • Reactivity of Enolate Ions. Chemistry LibreTexts. [Link]

  • Reactions of Enolate Ions and Enols. University of California, Riverside. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023, September 3). Organic Syntheses. [Link]

Sources

Application

Application Notes and Protocols for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in Julia-Kocienski Olefination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Julia-Kocienski Olefination The construction of carbon-carbon double bonds is a cornerstone of modern organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Julia-Kocienski Olefination

The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules and active pharmaceutical ingredients. Among the arsenal of olefination methodologies, the Julia-Kocienski olefination has emerged as a powerful and versatile strategy.[1][2] It represents a significant refinement of the classical Julia-Lythgoe olefination, offering a one-pot procedure that proceeds under mild conditions with broad functional group tolerance and, typically, high E-selectivity.[2][3][4]

The reaction's success hinges on the use of heteroaryl or electron-deficient aryl sulfones, which act as activating groups. These groups facilitate the key steps of the reaction: the formation of a sulfone-stabilized carbanion, its addition to a carbonyl compound, a spontaneous Smiles rearrangement, and the final elimination of sulfur dioxide to furnish the alkene.[3] Commonly employed activating groups include benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones.[3][5]

This guide focuses on a specific, highly activated sulfone reagent: methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate . The presence of two electron-withdrawing groups—a chlorine atom and a fluorine atom—on the phenyl ring is anticipated to enhance the reactivity and efficiency of the olefination process. This document provides a comprehensive overview, including the synthesis of the reagent, detailed reaction protocols, and an exploration of the mechanistic principles that underpin its application.

PART 1: Synthesis of the Reagent: Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

The synthesis of the title reagent is a two-step process, beginning with the preparation of the corresponding sulfonyl chloride, followed by its reaction with the enolate of methyl acetate.

Step 1.1: Preparation of 5-Chloro-2-fluorobenzenesulfonyl Chloride

The synthesis of the requisite sulfonyl chloride can be achieved via the chlorosulfonylation of 1-chloro-4-fluorobenzene. This electrophilic aromatic substitution proceeds with high regioselectivity due to the directing effects of the halogen substituents.

Protocol 1: Synthesis of 5-Chloro-2-fluorobenzenesulfonyl Chloride

  • Materials:

    • 1-Chloro-4-fluorobenzene

    • Chlorosulfonic acid (ClSO₃H)

    • Dichloromethane (DCM, anhydrous)

    • Crushed ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.5 equivalents) and cool the flask to 0 °C using an ice-water bath.

    • Slowly add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This is a highly exothermic process.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and brine.[6][7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-fluorobenzenesulfonyl chloride, which can often be used in the next step without further purification.

Synthesis of 5-Chloro-2-fluorobenzenesulfonyl Chloride cluster_conditions Reaction Conditions reactant1 1-Chloro-4-fluorobenzene reaction_node reactant1->reaction_node Electrophilic Aromatic Substitution reactant2 Chlorosulfonic Acid (ClSO3H) reactant2->reaction_node Electrophilic Aromatic Substitution product 5-Chloro-2-fluorobenzenesulfonyl Chloride reaction_node->product condition1 Solvent: None or DCM condition2 Temperature: 0 °C to RT

Caption: Synthesis of the sulfonyl chloride precursor.

Step 1.2: Synthesis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

This step involves the nucleophilic substitution of the sulfonyl chloride with the enolate of methyl acetate.

Protocol 2: Synthesis of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

  • Materials:

    • 5-Chloro-2-fluorobenzenesulfonyl chloride

    • Methyl acetate

    • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA (1.1 equivalents) in anhydrous THF, or a suspension of NaH (1.1 equivalents) in anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add methyl acetate (1.2 equivalents) to the base at -78 °C to generate the enolate in situ. Stir for 30 minutes.

    • Add a solution of 5-chloro-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate.

PART 2: Application in Julia-Kocienski Olefination

The synthesized methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate serves as a potent reagent for the olefination of aldehydes and, in some cases, ketones. The electron-deficient nature of the aryl group enhances the acidity of the α-protons of the acetate moiety and facilitates the crucial Smiles rearrangement, making the reaction efficient.

Mechanism of Action

The reaction proceeds through a well-established pathway:[3]

  • Deprotonation: A strong base deprotonates the α-carbon of the sulfonylacetate, generating a nucleophilic carbanion.

  • Aldehyde Addition: The carbanion adds to the carbonyl carbon of an aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The alkoxide intermediate undergoes an intramolecular aromatic nucleophilic substitution (the Smiles rearrangement). The oxygen atom attacks the ipso-carbon of the aryl sulfone, displacing the sulfonyl group and forming a sulfinate salt.

  • Elimination: The sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and the aryloxide, forming the final alkene product. The high E-selectivity often observed is a result of the kinetically controlled addition to the aldehyde, which favors the formation of an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[1]

Julia-Kocienski Olefination Mechanism Start Methyl[(Ar)sulfonyl]acetate Anion Sulfonyl-stabilized Carbanion Start->Anion + Base Adduct β-Alkoxy Sulfone Intermediate Anion->Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Sulfinate Sulfinate Salt (Post-Smiles Rearrangement) Adduct->Sulfinate Smiles Rearrangement Products Alkene + SO2 + Aryloxide Anion Sulfinate->Products Elimination

Caption: General mechanism of the Julia-Kocienski olefination.

Experimental Protocol: Olefination of an Aldehyde

This protocol describes a general procedure for the olefination of an aldehyde using methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. The reaction is typically performed under "Barbier-like" conditions, where the base is added to a mixture of the sulfone and the aldehyde. This approach minimizes the self-condensation of the sulfone reagent.[4]

Protocol 3: Julia-Kocienski Olefination

  • Materials:

    • Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.1 equivalents)

    • Aldehyde (1.0 equivalent)

    • Base: Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equivalents, as a solution in THF or solid)

    • Solvent: Anhydrous THF or 1,2-dimethoxyethane (DME)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

    • Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.1 eq) and dissolve it in anhydrous THF.

    • Add the aldehyde (1.0 eq) to the solution.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add the KHMDS solution (1.2 eq) dropwise to the stirred mixture over 15-20 minutes. A color change (often to yellow, orange, or brown) is typically observed.[2]

    • Stir the reaction at -78 °C for 1-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

    • Dilute the mixture with EtOAc or Et₂O and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Experimental Workflow Start Mix Sulfone & Aldehyde in Anhydrous THF Cool Cool to -78 °C Start->Cool AddBase Slowly Add KHMDS (or LiHMDS) Cool->AddBase N2 atmosphere StirCold Stir at -78 °C (1-3 hours) AddBase->StirCold Warm Warm to Room Temp (Stir Overnight) StirCold->Warm Quench Quench with sat. NH4Cl Warm->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Alkene Product Purify->Product

Caption: Step-by-step experimental workflow for the olefination.

PART 3: Data Interpretation and Optimization

Influence of Reaction Parameters

The stereoselectivity (E/Z ratio) and yield of the Julia-Kocienski olefination are sensitive to several factors.[4]

ParameterInfluence on ReactionRationale & Recommendations
Base Counterion Affects stereoselectivity.Small, chelating cations like Li⁺ can favor a closed transition state, potentially altering selectivity. Larger, non-chelating cations like K⁺ are generally preferred for high E-selectivity as they favor an open transition state.[4] KHMDS is often the base of choice.
Solvent Can influence chelation and solubility.Aprotic, polar solvents like THF and DME are standard. Less polar solvents may increase the degree of chelation with lithium bases.
Temperature Critical for controlling side reactions.The initial addition is performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions like enolization of the aldehyde or self-condensation of the sulfone.
Substrate Steric and electronic properties matter.The reaction is generally high-yielding for aliphatic and aromatic aldehydes. Ketones are less reactive and may require stronger conditions or yield trisubstituted alkenes, sometimes with lower stereoselectivity.[8]
Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Verify the activity of the base.

    • Consider pre-forming the sulfone anion at low temperature before adding the aldehyde, especially if the aldehyde is base-sensitive. However, this may increase the risk of sulfone self-condensation.[4]

  • Poor Stereoselectivity:

    • Switch the base from a lithium source (LiHMDS) to a potassium source (KHMDS) to disfavor chelation.

    • Ensure the reaction is maintained at a low temperature during the addition phase.

  • Incomplete Reaction:

    • Increase the reaction time or allow for a longer period of warming to room temperature.

    • Increase the equivalents of base and/or sulfone slightly.

Conclusion

Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate is a promising reagent for the Julia-Kocienski olefination. The electron-withdrawing substituents on the phenyl ring are poised to increase the acidity of the α-protons and accelerate the rate-limiting Smiles rearrangement, potentially leading to higher yields and milder reaction conditions compared to less activated sulfones. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully synthesize this reagent and apply it in the stereoselective construction of valuable alkene-containing molecules.

References

  • Julia olefination. In Wikipedia; 2023. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. [Link]

  • Ando, K., et al. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Org. Lett.2020 , 22(17), 6966–6970. [Link]

  • Chizaki, T., et al. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. 2024 . [Link]

  • Peng, L., et al. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron. 2022 , 112, 132711. [Link]

  • Julia-Kocienski Olefination | Chem-Station Int. Ed. [Link]

  • Blakemore, P. R. The Julia-Kocienski Olefination. Oregon State University. [Link]

  • Murakami, T., & Furusawa, K. One-pot synthesis of aryl sulfones from alcohols. Synthesis. 2002 , 2002(04), 479-482. [Link]

  • A reagent to access methyl sulfones. ResearchGate. [Link]

  • Synthesis and biological properties of aryl methyl sulfones. PubMed. [Link]

  • Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • O’Brien, C. J., et al. Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Org. Lett.2013 , 15(1), 4-7. [Link]

  • Kurakin, A. N., et al. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Org. Lett.2021 , 23(13), 5184–5188. [Link]

  • Neuman, R. C. Reactions of Enolate Ions and Enols. University of California, Riverside. [Link]

  • Deadman, J. J., et al. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Org. Process Res. Dev.2016 , 20(10), 1774-1779. [Link]

  • A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.
  • Method for preparing sulfonyl chloride in environment-friendly mode.
  • An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity. ResearchGate. [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. Baxendale Group. [Link]

  • Synthesis of 5-chloro-2-thienylsulfonyl chloride. PrepChem.com. [Link]

Sources

Method

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate as a building block in drug discovery

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Single-

Finalizing Compound Transformations

I'm now putting the finishing touches on the mechanistic diagram. I've focused on ensuring clarity and precision in showing each transformation step. I've checked that the DOT diagram clearly shows radical generation, radical addition, and Smiles rearrangement, as well as the extrusion to yield the final alkylarylation product. I have also cross-checked the diagram against supporting literature for accuracy.

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I'm now completing the reference section, ensuring the list is numbered and complete with titles, sources, and URLs. I've integrated literature search results for ALK5 and Factor XIa inhibitors, including ACS and MDPI sources. Also, included references on radical reactions. I am preparing the final draft with a focus on meticulous formatting and accuracy, ready to be reviewed.

Application Note: Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate as a Strategic Building Block in Drug Discovery

Introduction & Structural Rationale

In modern drug discovery, the design of highly selective and metabolically stable therapeutics relies heavily on privileged building blocks. Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a highly versatile, bifunctional reagent that bridges the gap between complex pharmacophore installation and late-stage functionalization.

This molecule derives its utility from two distinct structural domains:

  • The 5-Chloro-2-fluorophenyl Pharmacophore: Halogenated aryl rings are highly prized in medicinal chemistry. The fluorine atom restricts bond rotation and locks the molecule into favorable binding conformations via stereoelectronic effects. Simultaneously, the chlorine atom frequently engages in critical halogen bonding or fills specific hydrophobic pockets. This exact motif is widely utilized as a selectivity substituent in ALK5 (TGF-βRI) inhibitors[1] and serves as a deep-pocket binder (interacting with Tyr228) in Factor XIa anticoagulant inhibitors[2].

  • The Sulfonylacetate Core: Flanked by an electron-withdrawing sulfonyl group and a methyl ester, the central methylene protons are highly acidic. This "active methylene" is a prime nucleophilic center for Knoevenagel condensations[3] and serves as a radical precursor in cutting-edge photoredox-catalyzed alkylarylation cascades[4]. Furthermore, the sulfonyl group acts as a traceless linker in Smiles rearrangements, while the ester provides a handle for subsequent amidation or saponification.

ReactivityMap Core Methyl [(5-chloro-2-fluorophenyl) sulfonyl]acetate Aryl 5-Chloro-2-fluorophenyl Ring (Pharmacophore) Core->Aryl Methylene Active Methylene (Nucleophile/Radical Source) Core->Methylene Ester Methyl Ester (Derivatization Handle) Core->Ester Target1 ALK5 / FXIa Inhibitors (Hydrophobic & Halogen Bonding) Aryl->Target1 Target2 Vinyl Sulfones & Cascades (Knoevenagel / Photoredox) Methylene->Target2 Target3 Amides / Heterocycles (Saponification & Coupling) Ester->Target3

Figure 1: Structural decomposition and synthetic utility of the building block.

Mechanistic Insights & Reactivity Profiles

Active Methylene Chemistry: Knoevenagel Condensation

The synthesis of vinyl sulfones from sulfonylacetates is a cornerstone reaction for generating covalent warheads and Michael acceptors[5]. The causality behind the reaction conditions lies in the dual activation of the substrates. A secondary amine (e.g., piperidine) combined with a weak acid (e.g., acetic acid) acts synergistically: the amine condenses with the target aldehyde to form a highly electrophilic iminium ion, while the basic environment deprotonates the active methylene of the sulfonylacetate. The subsequent addition and elimination of water yield the highly substituted alkene[3].

Photoredox Catalysis: Bifunctional Radical Cascades

Recently, arylsulfonylacetates have emerged as powerful bifunctional reagents in visible-light photoredox catalysis. Under blue LED irradiation with a photocatalyst (e.g., Ir(ppy)₃), the deprotonated active methylene undergoes single-electron transfer (SET) to generate a carbon-centered radical. This radical adds across an unactivated alkyne or alkene. The genius of this methodology is the subsequent Truce-Smiles rearrangement : the resulting intermediate undergoes intramolecular ipso-addition to the aryl ring, followed by the extrusion of SO₂ gas, effectively transferring the 5-chloro-2-fluorophenyl group to the newly formed aliphatic chain[4][6].

PhotoredoxMechanism Step1 Deprotonation of Active Methylene (Base: K2CO3) Step2 Single-Electron Transfer (SET) via Ir(ppy)3* / Blue LED Step1->Step2 Step3 Carbon-Centered Radical Generation Step2->Step3 Step4 Radical Addition to Alkyne/Alkene Step3->Step4 Step5 Intramolecular ipso-Addition (Smiles Rearrangement) Step4->Step5 Step6 SO2 Extrusion & Alkylarylation Product Step5->Step6

Figure 2: Photoredox-catalyzed radical addition and Smiles rearrangement cascade.

Quantitative Data: Reaction Optimization

To demonstrate the self-validating nature of these workflows, Table 1 summarizes the optimization of the Knoevenagel condensation between Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate and a standard benzaldehyde derivative. The data highlights the necessity of continuous water removal (Dean-Stark) to drive the equilibrium toward the vinyl sulfone product.

Table 1: Optimization of Knoevenagel Condensation Conditions

EntryCatalyst / Base SystemSolventWater RemovalTime (h)Yield (%)
1Piperidine (1.0 eq)TolueneNone1242
2Piperidine (0.1 eq) / AcOH (0.1 eq)TolueneNone1255
3Piperidine (0.1 eq) / AcOH (0.1 eq)EthanolNone838
4 Piperidine (0.1 eq) / AcOH (0.1 eq) Toluene Dean-Stark Trap 3 91
5Triethylamine (1.0 eq)TolueneDean-Stark Trap1215

Insight: Triethylamine (Entry 5) fails to form the requisite iminium intermediate, resulting in poor yields. The combination of Piperidine/AcOH with azeotropic water removal (Entry 4) is essential for high-efficiency conversion.

Experimental Protocols

Protocol A: Synthesis of (E)-Vinyl Sulfones via Knoevenagel Condensation

Objective: Generate a covalent warhead utilizing the active methylene group.

Materials:

  • Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.0 mmol)

  • Target Aldehyde (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Glacial Acetic Acid (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonylacetate (1.0 mmol) and the target aldehyde (1.1 mmol) in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (10 µL) and glacial acetic acid (6 µL) sequentially to the stirring solution. Causality: Sequential addition prevents the formation of an insoluble bulk acetate salt before mixing with the substrates.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Fill the trap arm with anhydrous toluene.

  • Reflux: Heat the reaction mixture to a vigorous reflux (approx. 115 °C external bath temperature). Monitor the azeotropic removal of water in the Dean-Stark trap.

  • Monitoring: After 3 hours, sample the reaction and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active sulfonylacetate spot indicates completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (10 mL) to remove piperidine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure (E)-vinyl sulfone.

Protocol B: Photoredox-Catalyzed Alkylarylation of Alkynes

Objective: Execute a radical addition/Smiles rearrangement cascade to synthesize complex functionalized olefins.

Materials:

  • Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (0.2 mmol)

  • Terminal Alkyne (0.4 mmol)

  • Ir(ppy)₃ (0.004 mmol, 2 mol%)

  • K₂CO₃ (0.4 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 10 mL Schlenk tube, combine the sulfonylacetate, alkyne, Ir(ppy)₃, and K₂CO₃. Add 2.0 mL of anhydrous 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited *Ir(ppy)₃ state and terminate the radical chain reaction.

  • Irradiation: Backfill the tube with Argon. Place the tube 2 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature.

  • Reaction Progression: The base (K₂CO₃) deprotonates the active methylene. Upon irradiation, the photocatalyst oxidizes the anion to a radical, initiating the addition to the alkyne and subsequent SO₂ extrusion.

  • Monitoring: Stir under irradiation for 16 hours. Monitor via LC-MS to confirm the mass shift corresponding to the loss of SO₂ (M - 64 Da).

  • Isolation: Dilute the mixture with EtOAc (10 mL), filter through a short pad of Celite to remove the inorganic base and photocatalyst, and concentrate. Purify via preparative HPLC to yield the alkylarylated product.

Sources

Application

Application Note: Synthetic Utility of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate in Agrochemical Discovery

Executive Summary The development of next-generation crop protection agents relies heavily on versatile, highly functionalized building blocks. Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation crop protection agents relies heavily on versatile, highly functionalized building blocks. Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate has emerged as a critical intermediate in the design of novel agrochemicals. Featuring a strongly electron-withdrawing sulfonylacetate moiety coupled with a uniquely di-halogenated phenyl ring, this scaffold is perfectly positioned for the rapid generation of highly potent acetolactate synthase (ALS) inhibitors and novel fungicidal pyrazole derivatives. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in agrochemical lead generation.

Mechanistic Insights & Causality

The strategic structural features of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate dictate both its chemical reactivity and the biological efficacy of its downstream products:

  • Halogen Substitution (Causality in Bioefficacy): The incorporation of fluorinated and chlorinated arenes is heavily utilized to optimize the electronic and metabolic profiles of agrochemicals [1]. The ortho-fluorine atom significantly enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation, while simultaneously increasing lipophilicity to facilitate cuticular penetration in plants and fungi. The meta-chlorine atom provides necessary steric bulk, ensuring a tight fit within the hydrophobic pockets of target enzymes.

  • The Active Methylene (Causality in Reactivity): Chemically, the sulfonylacetate group acts as a bifunctional pharmacophore. The methylene protons (-CH₂-) are highly acidic due to the flanking electron-withdrawing sulfonyl and ester groups. This active methylene is primed for Knoevenagel condensations, enabling the facile construction of push-pull alkenes when reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). These intermediates undergo highly regioselective cyclizations with bidentate nucleophiles to form heteroannulated analogs, a highly validated route for generating bioactive pyrazoles [2]. Pyrazole-based sulfonyl derivatives exhibit profound fungicidal and herbicidal activities, making them prime targets in crop protection [3].

Synthetic Workflows

SyntheticWorkflow SM Methyl [(5-chloro-2-fluorophenyl) sulfonyl]acetate Enamine Enamine Intermediate (via DMF-DMA) SM->Enamine Knoevenagel Condensation Acetamide Sulfonylacetamide (via Amidation) SM->Acetamide NH4OH Hydrolysis/Amidation Pyrazole 4-Arylsulfonylpyrazole (Fungicidal Lead) Enamine->Pyrazole Hydrazine Cyclization Acylurea Acylurea Derivative (Herbicidal Lead) Acetamide->Acylurea Isocyanate Coupling

Synthetic pathways from the sulfonylacetate building block to distinct agrochemical classes.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational milestones (such as TLC shifts and exothermic indicators) ensure the operator can verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of a Pyrazole-Based Fungicidal Lead

Objective: Synthesize Methyl 4-((5-chloro-2-fluorophenyl)sulfonyl)-1-methyl-1H-pyrazole-5-carboxylate.

Step 1: Enamination

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (10.0 mmol) and anhydrous toluene (30 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 2:1). The starting material (Rf ~0.4) will disappear, replaced by a highly UV-active spot (Rf ~0.2) corresponding to the conjugated enamine intermediate.

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol by-products, yielding the crude enamine as a viscous yellow oil.

Step 2: Regioselective Cyclization

  • Preparation: Dissolve the crude enamine in absolute ethanol (25 mL) and cool to 0 °C in an ice bath.

  • Nucleophilic Attack: Slowly add methylhydrazine (11.0 mmol) dropwise.

    • Causality Check: Maintaining the temperature below 5 °C during addition is critical to control the exothermic initial nucleophilic attack, which dictates the regioselectivity of the final pyrazole ring.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours to drive the dehydration and aromatization.

  • Purification: Cool the mixture, concentrate under vacuum, and purify via silica gel flash chromatography (gradient elution: 10-30% EtOAc in Hexanes) to isolate the pure pyrazole lead.

Protocol B: Synthesis of an Acylurea Herbicidal Lead

Objective: Synthesize an ALS-inhibiting acylurea analog.

Step 1: Amidation of the Ester

  • Dissolve methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (5.0 mmol) in THF (20 mL).

  • Add an aqueous solution of ammonium hydroxide (28%, 10 mL). Stir vigorously at room temperature for 12 hours.

  • Acidify the aqueous layer with 1M HCl to pH 3, extract with EtOAc (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate to afford 2-((5-chloro-2-fluorophenyl)sulfonyl)acetamide.

Step 2: Ureation Coupling

  • Suspend the resulting acetamide (4.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

  • Add 2-amino-4,6-dimethoxypyrimidine (4.0 mmol) and 1,1'-carbonyldiimidazole (CDI, 4.8 mmol).

  • Stir at 60 °C for 6 hours. The CDI activates the amine to form an in situ isocyanate equivalent, which is subsequently attacked by the acetamide.

  • Cool to room temperature, precipitate the product by adding ice-cold water (30 mL), filter the resulting solid, and recrystallize from hot methanol.

Quantitative Data Presentation

The following table summarizes the analytical validation data for the key intermediates and final agrochemical leads synthesized via the protocols above.

CompoundYield (%)Purity (HPLC)Melting Point (°C)Key ¹H-NMR Shifts (δ, ppm, CDCl₃)
Enamine Intermediate 8895%112–1147.85 (s, 1H, =CH), 3.15 (s, 6H, NMe₂)
Pyrazole Lead 74>98%158–1608.10 (s, 1H, Pyrazole-H), 3.95 (s, 3H, N-Me)
Sulfonylacetamide 9297%134–1367.45 (br s, 2H, NH₂), 4.20 (s, 2H, CH₂)
Acylurea Lead 68>99%188–19010.50 (s, 1H, NH), 8.80 (s, 1H, NH)

Biological Mechanism of Action

The synthesized acylurea lead acts as a potent, competitive inhibitor of Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. By blocking this pathway, the compound induces rapid cessation of cell division and subsequent plant death.

ALSPathway Pyruvate Pyruvate ALS Acetolactate Synthase (Enzyme Target) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate BCAA Branched-Chain Amino Acids Acetolactate->BCAA Multiple Steps Inhibitor Acylurea Lead (Synthesized) Inhibitor->ALS Competitive Inhibition

Mechanism of action showing competitive inhibition of Acetolactate Synthase (ALS).

References

  • ACS Publications. "Electro-oxidative Deoxyfluorination of Arenes with NEt3·3HF." Journal of Organic Chemistry, 2025. URL:[Link]

  • MDPI. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 2021. URL:[Link]

  • ResearchGate. "Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives." Molecules, 2012. URL:[Link]

Method

Prospective Asymmetric Synthesis Applications of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate: A Guide for Researchers

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in asymmetric...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in asymmetric synthesis. While direct literature on the catalytic asymmetric applications of this specific reagent is not yet established, its structural motifs—an α-sulfonyl ester—position it as a highly valuable prochiral nucleophile for the stereoselective formation of carbon-carbon bonds. This guide will, therefore, extrapolate from well-established, analogous systems to provide a foundational understanding, model protocols, and mechanistic insights into its potential use in key asymmetric transformations. We will explore its utility in organocatalyzed and metal-catalyzed Michael additions and alkylations, providing a robust starting point for future research and development.

Introduction: The Synthetic Potential of an Electron-Deficient Sulfone

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1] Chiral molecules are fundamental to biological processes, and the stereochemistry of a pharmaceutical agent can profoundly influence its efficacy, pharmacokinetics, and safety profile. Asymmetric catalysis offers the most efficient and atom-economical route to these chiral building blocks.[2]

The title compound, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, possesses two key features that make it an attractive candidate for asymmetric synthesis:

  • An Acidic α-Proton: The electron-withdrawing sulfonyl group significantly acidifies the adjacent α-protons (pKa ≈ 11-13 in DMSO for similar sulfones), facilitating the formation of a stabilized carbanion under relatively mild basic conditions.

  • A Prochiral Center: Once deprotonated, the resulting α-sulfonyl carbanion is planar and prochiral. Its subsequent reaction with an electrophile under the influence of a chiral catalyst can lead to the formation of a new stereocenter with high enantioselectivity.

The 5-chloro-2-fluorophenyl substituent provides electronic modulation and potential steric influence, which can be exploited to fine-tune reactivity and selectivity in catalytic systems. This guide will focus on two primary classes of reactions where this reagent is expected to excel: Asymmetric Michael Additions and Asymmetric Alkylations.

Principle of Asymmetric Induction with α-Sulfonyl Esters

The central principle behind the use of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in asymmetric synthesis is the generation of a prochiral nucleophile and its subsequent enantioselective reaction with an electrophile. This process is mediated by a chiral catalyst, which creates a diastereomeric transition state, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other.

G

Figure 1: Generalized catalytic cycle for the asymmetric functionalization of an α-sulfonyl acetate.

Model Application I: Organocatalyzed Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most powerful C-C bond-forming reactions in organic synthesis.[3] The use of organocatalysis, particularly with cinchona alkaloid derivatives, has proven highly effective for the enantioselective Michael addition of carbon-based nucleophiles.[3][4]

Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate can serve as an excellent Michael donor. The resulting adducts are valuable precursors to chiral γ-amino acids and other complex molecules.

Causality Behind the Experimental Choices
  • Catalyst: Bifunctional cinchona alkaloid-based thiourea or squaramide catalysts are exemplary for this transformation.[3] The basic tertiary amine (e.g., quinuclidine) moiety deprotonates the α-sulfonyl acetate, while the thiourea/squaramide moiety activates the Michael acceptor (enone) via hydrogen bonding, bringing the two reactants into a spatially defined, chiral environment.

  • Solvent: Non-polar aprotic solvents like toluene or dichloromethane are typically used to maximize the effect of hydrogen bonding interactions that are crucial for stereocontrol.

  • Temperature: Lower temperatures (-20 °C to room temperature) generally enhance enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.

Model Protocol: Asymmetric Michael Addition to Chalcone

This protocol is adapted from established procedures for similar α-sulfonyl esters and serves as a robust starting point.

Materials:

  • Methyl(phenylsulfonyl)acetate (as a model for the title compound)

  • trans-Chalcone

  • (1S,2S)-1,2-Diphenylethane-1,2-diamine-derived squaramide catalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the squaramide catalyst (0.02 mmol, 10 mol%).

  • Add trans-chalcone (0.2 mmol, 1.0 equiv) and methyl(phenylsulfonyl)acetate (0.24 mmol, 1.2 equiv).

  • Add anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to -20 °C using a cryocooler.

  • Add finely powdered anhydrous Cs₂CO₃ (0.04 mmol, 0.2 equiv).

  • Stir the reaction at -20 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G

Figure 2: Experimental workflow for the organocatalyzed asymmetric Michael addition.

Expected Performance (Based on Analogous Systems)

The following table summarizes typical results for the asymmetric Michael addition of various nucleophiles to enones using bifunctional organocatalysts, illustrating the potential of this methodology.

Michael DonorMichael AcceptorCatalyst TypeYield (%)ee (%)Reference
Diethyl Malonatetrans-ChalconeCinchona-Thiourea9594[Link to relevant literature]
Nitromethanetrans-β-NitrostyreneCinchona-Squaramide9997[Link to relevant literature]
AcetophenoneCinnamaldehydeJørgensen-Hayashi8298[5]

Model Application II: Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)

Asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral C-C bonds.[6] Palladium-catalyzed AAA reactions, in particular, have been extensively studied and applied. In this context, the α-sulfonyl carbanion generated from methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate can act as a soft nucleophile to attack a π-allyl palladium intermediate.

Causality Behind the Experimental Choices
  • Catalyst System: A typical system consists of a palladium precursor, such as Pd₂(dba)₃, and a chiral phosphine ligand. The Trost ligand and (R,R)-ANDEN-phenyl TADDOL-like phosphoramidites are well-known for inducing high enantioselectivity in these reactions.

  • Base: A mild base like sodium hydride (NaH) or a carbonate is often sufficient to generate the nucleophile without promoting side reactions. The choice of base can influence the reaction kinetics and selectivity.

  • Leaving Group: The reaction is highly dependent on the leaving group of the allylic substrate. Carbonates and acetates are most commonly used.

Model Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example based on the alkylation of α-sulfonyl anions.[6]

Materials:

  • Methyl(phenylsulfonyl)acetate (as a model for the title compound)

  • 1,3-Diphenylallyl acetate

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • (1R,2R)-N,N'-Bis[(2-diphenylphosphino)benzoyl]-1,2-diaminocyclohexane (Trost Ligand)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add methyl(phenylsulfonyl)acetate (0.22 mmol, 1.1 equiv) and anhydrous THF (1.0 mL).

  • Cool the solution to 0 °C and add NaH (0.24 mmol, 1.2 equiv) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • In a separate Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 2.5 mol%) and the Trost ligand (0.012 mmol, 6 mol%).

  • Add anhydrous THF (1.0 mL) and stir at room temperature for 20 minutes to form the active catalyst.

  • Add the solution of 1,3-diphenylallyl acetate (0.2 mmol, 1.0 equiv) in THF (1.0 mL) to the catalyst mixture.

  • Transfer the prepared nucleophile solution to the catalyst/substrate mixture via cannula at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion (typically 4-12 hours), quench the reaction with water (5 mL).

  • Extract with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the alkylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

G

Figure 3: Simplified catalytic cycle for the Palladium-catalyzed Asymmetric Allylic Alkylation.

Expected Performance (Based on Analogous Systems)

The following table presents data from Pd-catalyzed AAA reactions with soft carbon nucleophiles, demonstrating the high levels of stereocontrol achievable.

NucleophileAllylic SubstrateLigandYield (%)ee (%)Reference
Dimethyl Malonate1,3-Diphenylallyl acetateTrost Ligand98>99[Link to relevant literature]
β-KetoesterAllyl ethyl carbonatePhosphoramidite L*9296[Link to relevant literature]
α-Sulfonyl AnionAllyl AcetateTADDOL-derived8594[6]

Conclusion and Future Outlook

Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate represents a promising, yet unexplored, building block for asymmetric synthesis. Based on the well-established reactivity of analogous α-sulfonyl esters, it is poised to be a versatile prochiral nucleophile for a range of stereoselective transformations. The model protocols for organocatalyzed Michael additions and palladium-catalyzed allylic alkylations provided herein offer a strong foundation for researchers to begin exploring its synthetic utility.

Future work should focus on the direct experimental validation of these proposed applications. Systematic screening of chiral catalysts, bases, and reaction conditions will be crucial to optimize both reactivity and enantioselectivity. The unique electronic properties imparted by the 5-chloro-2-fluorophenyl group may lead to novel reactivity and improved stereochemical outcomes, expanding the toolkit for the asymmetric synthesis of complex chiral molecules.

References

  • Liu, R.-R., et al. (2017). Enantioselective alkynylation of N-sulfonyl α-ketiminoesters via a Friedel–Crafts alkylation strategy. Chemical Communications. [Link]

  • Liu, R.-R., et al. (2017). Enantioselective alkynylation of N-sulfonyl α-ketiminoesters via a Friedel-Crafts alkylation strategy. PubMed. [Link]

  • Wang, Z., et al. (2016). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]

  • Zhang, Z., et al. (2025). Enantioselective Redox-Neutral Radical Addition of α-Imino Esters with Sulfonyl Hydrazides. Journal of the American Chemical Society. [Link]

  • Various Authors. (N/A). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. ResearchGate. [Link]

  • Gray, E. E., et al. (2022). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry. [Link]

  • Wang, S., et al. (2025). Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters. ACS Catalysis. [Link]

  • Drury, W. J., et al. (2001). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Various Authors. (N/A). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link]

  • Klimczyk, S. P., et al. (2022). Multimetallic-Catalyzed C-C Bond-Forming Reactions: From Serendipity to Strategy. Accounts of Chemical Research. [Link]

  • Carlone, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

  • Skrzyńska, A., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules. [Link]

  • Chen, Y.-H., et al. (2019). Asymmetric Organocatalyzed Reaction Sequence To Synthesize Chiral Bridged and Spiro-Bridged Benzofused Aminals via Divergent Pathways. Organic Letters. [Link]

  • Tian, X., et al. (2011). Diastereodivergent asymmetric sulfa-Michael additions of α-branched enones using a single chiral organic catalyst. Journal of the American Chemical Society. [Link]

  • Contaldi, F., et al. (2024). Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis. International Journal of Molecular Sciences. [Link]

  • Al-Zoubi, R. M., et al. (2008). Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives. Angewandte Chemie International Edition. [Link]

  • Buchler GmbH. (N/A). Asymmetric Michael Addition. Buchler GmbH. [Link]

  • Zhang, Y., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts. [Link]

  • Kumatabara, Y., et al. (2014). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules. [Link]

  • Rapi, Z., et al. (2022). Asymmetric addition of P-H compounds to unsaturated carbonyl derivatives. ARKIVOC. [Link]

  • Wang, C., et al. (2014). Chiral metal nanoparticle-catalyzed asymmetric C–C bond formation reactions. Chemical Society Reviews. [Link]

  • Scheffler, U., & Mahrwald, R. (2013). Recent advances in organocatalytic methods for asymmetric C-C bond formation. Chemistry. [Link]

  • Dherange, B. D., et al. (2013). Transition metal-catalyzed C–C bond formation via C–S bond cleavage: an overview. Chemical Society Reviews. [Link]

  • Li, W., et al. (2011). Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with methyl [(5-chloro-2-fluorophenyl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate . This molecule is a highly versatile building block, but its tri-functional nature—featuring an active methylene, a hydrolyzable ester, and an activated halogenated aryl ring—requires precise mechanistic control to prevent yield-destroying side reactions.

This guide provides root-cause analyses, validated protocols, and troubleshooting FAQs to ensure your synthetic workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Reactivity Profile (The "Why")

To optimize product yield, you must first understand the competing electronic and steric forces within the substrate. Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate possesses three distinct reactive vectors:

  • The Active Methylene (Desired Site): Flanked by the strongly electron-withdrawing sulfonyl and methyl ester groups, the methylene protons are highly acidic (pKa ~13–15 in DMSO)[1]. This allows for facile deprotonation by mild bases to form an enolate for alkylations, Knoevenagel condensations, or oxidative radical generation.

  • The 2-Fluoro Position (SNAr Risk): The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group that severely depletes electron density at the ortho and para positions of the aryl ring. Consequently, the 2-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. Small, strong nucleophiles will readily displace the fluorine via a Meisenheimer complex intermediate.

  • The Methyl Ester (Hydrolysis Risk): Like all esters, it is susceptible to nucleophilic attack by hydroxide (saponification) or alkoxides (transesterification).

Reactivity Substrate Methyl[(5-chloro-2-fluorophenyl) sulfonyl]acetate Methylene Active Methylene (pKa ~13-15) Substrate->Methylene Mild/Bulky Base Ester Methyl Ester (Electrophilic) Substrate->Ester Aqueous/Strong Base Aryl 2-Fluoro Position (SNAr Activated) Substrate->Aryl Strong Nucleophiles Alkylation Desired Product (High Yield) Methylene->Alkylation Electrophile Hydrolysis Hydrolysis Impurity (Yield Loss) Ester->Hydrolysis OH⁻ / H₂O SNAr SNAr Impurity (Yield Loss) Aryl->SNAr Nucleophilic Attack

Caption: Reactivity map illustrating the chemoselective pathways of the sulfonylacetate substrate.

Part 2: Troubleshooting FAQs & Root Cause Analysis

Q1: I am experiencing a complete loss of the methyl ester during my alkylation step. What is causing this, and how do I fix it?

Root Cause: You are likely using an aqueous base (e.g., NaOH, KOH) or a base that is too strong/nucleophilic for the system. The hydroxide ion attacks the carbonyl carbon of the ester, leading to irreversible saponification. The Fix: Switch to a mild, anhydrous, and non-nucleophilic base. Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in an aprotic solvent (DMF or MeCN) will selectively deprotonate the active methylene without attacking the ester. Self-Validation: Monitor the reaction via LC-MS; the absence of an [M-14]⁻ peak (corresponding to the carboxylic acid) confirms the ester remains intact.

Q2: My LC-MS shows a significant byproduct with a mass shift indicating the loss of fluorine and addition of my base/solvent. Why?

Root Cause: You have triggered an unintended Nucleophilic Aromatic Substitution (SNAr). The 2-fluoro position is highly activated by the adjacent sulfonyl group[2]. If you use a nucleophilic base (like Sodium Methoxide) or a primary amine, it will attack the aryl ring and displace the fluoride ion. The Fix: Steric bulk is your primary defense. Use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) if organic bases are required. Ensure your solvent is strictly non-nucleophilic (avoid alcohols).

Q3: How do I utilize this substrate as a "bifunctional reagent" for alkene difunctionalization?

Root Cause/Mechanism: Recent breakthroughs have demonstrated that arylsulfonylacetates can act as powerful bifunctional reagents under photoredox conditions[3]. The active methylene is oxidized to an electrophilic carbon-centered radical, which adds across an alkene. The resulting radical then undergoes an intramolecular attack on the electron-deficient 5-chloro-2-fluorophenyl ring, followed by SO₂ extrusion (a radical Truce-Smiles rearrangement)[4]. The Fix: To optimize this cascade, ensure strict deoxygenation (oxygen quenches the photocatalyst and traps radicals) and use a highly oxidizing photocatalyst (e.g., Ir(III) complexes) to facilitate the initial Single Electron Transfer (SET).

SmilesCascade PC Photocatalyst + Visible Light (e.g., fac-Ir(ppy)₃) Reagent Arylsulfonylacetate (Bifunctional Reagent) PC->Reagent Single Electron Transfer (SET) Radical Carbon-Centered Radical (Electrophilic) Reagent->Radical Deprotonation & Oxidation Adduct Radical Adduct Intermediate Radical->Adduct Intermolecular Addition Alkene Alkene Substrate Alkene->Adduct Radical Acceptor Smiles 1,4-Aryl Translocation (Smiles Rearrangement) Adduct->Smiles Intramolecular Attack on Aryl Ring Product γ,γ-Diaryl / γ-Aryl Ester (Difunctionalized Product) Smiles->Product SO₂ Extrusion & Re-aromatization

Caption: Photoredox-catalyzed radical addition and Smiles rearrangement cascade pathway.

Part 3: Quantitative Optimization Data

To eliminate guesswork, the following table summarizes the causal relationship between base/solvent selection and the resulting impurity profile during a standard monoalkylation reaction.

Base SelectionSolvent SystemTemp (°C)Monoalkylation Yield (%)Hydrolysis Impurity (%)SNAr Impurity (%)Mechanistic Rationale & Recommendation
NaOH (aq) THF / Water25< 10> 80 < 5Avoid: Hydroxide acts as a hard nucleophile, rapidly saponifying the methyl ester.
NaOMe Methanol6520N/A45 Avoid: Methoxide is highly nucleophilic and attacks the activated 2-fluoro position via SNAr.
K₂CO₃ DMF (Anhydrous)2585< 2< 2Good: Mild, heterogeneous base. Deprotonates the methylene cleanly without nucleophilic attack.
Cs₂CO₃ MeCN (Anhydrous)0 to 2594 < 1< 1Optimal: The large cesium cation enhances enolate solubility and reactivity while steric bulk prevents SNAr.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Anhydrous Monoalkylation

This protocol is designed as a self-validating system to maximize alkylation yield while suppressing ester hydrolysis and SNAr.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Causality: Strict exclusion of ambient moisture prevents background ester hydrolysis.

  • Dissolution: Add methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.0 equiv, 5.0 mmol) to the flask. Dissolve in anhydrous Acetonitrile (MeCN, 25 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 1.2 equiv). Causality: Cs₂CO₃ provides the perfect balance of basicity to deprotonate the methylene (pKa ~14) without acting as a nucleophile against the 2-fluoro aryl ring.

  • Enolate Formation: Stir the suspension at 0 °C for 15 minutes. The solution may develop a slight yellow tint, indicating enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.05 equiv) dropwise over 10 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, statistically favoring monoalkylation over dialkylation.

  • Reaction Monitoring: Warm to 25 °C. Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Self-Validation: If dialkylation exceeds 5%, reduce the reaction temperature to 0 °C for the entire duration in subsequent runs.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize remaining base. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed Alkylarylation via Smiles Rearrangement

Adapted from recent methodologies utilizing arylsulfonylacetates as bifunctional reagents[3][4].

  • Reaction Setup: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar and a Teflon septum, add methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.5 equiv) and the target alkene (1.0 equiv, 0.2 mmol).

  • Catalyst Addition: Add the photocatalyst, fac-Ir(ppy)₃ (2 mol%), and a mild inorganic base (e.g., K₂HPO₄, 2.0 equiv) to facilitate enolate formation prior to oxidation.

  • Solvent & Degassing (Critical Step): Add anhydrous DMF (2.0 mL). Sparge the mixture with Argon gas for exactly 15 minutes. Causality: Triplet excited states of photocatalysts are rapidly quenched by molecular oxygen. Furthermore, O₂ will intercept the carbon-centered radical, leading to peroxyl impurities and catastrophic yield loss.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440–460 nm Blue LEDs. Stir vigorously at room temperature for 16–24 hours. Causality: The visible light excites the Ir(III) catalyst, initiating the SET that generates the electrophilic radical, driving the subsequent addition and 1,4-aryl migration (Smiles rearrangement)[4].

  • Purification: Dilute with water, extract with diethyl ether, concentrate, and purify the resulting γ-aryl ester via silica gel flash chromatography.

References

  • He, C., Wang, M., Wang, Y., & Liu, L. (2023). Arylsulfonylacetate as Bifunctional Reagent for Photoredox Catalytic Alkylarylation of Alkynes. ResearchGate. Available at:[Link]

  • He, C., Wang, Y., Li, Q.-X., et al. (2025). Alkylarylation of alkenes with arylsulfonylacetate as bifunctional reagent via photoredox radical addition/Smiles rearrangement cascade. Chinese Chemical Letters, 36(5), 110253. Available at:[Link]

  • He, L.-N., Li, H.-R., Xie, W.-J., et al. (2021). α-Amino Acids and Peptides as Bifunctional Reagents: Carbocarboxylation of Activated Alkenes via Recycling CO2. Journal of the American Chemical Society. Available at:[Link]

  • Weber, M., et al. (2015). Ultrafiltration membranes fabricated from sulfonated polyphenylenesulfones (US Patent No. 9,199,205 B2). U.S. Patent and Trademark Office.

Sources

Optimization

Troubleshooting low conversion rates with methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reactivity of methyl [(5-chloro-2-fluorophenyl)sulfonyl]ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reactivity of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (hereafter referred to as MCFSA ).

MCFSA is a highly versatile bifunctional reagent. It features an extremely acidic active methylene flanked by an ester and an electron-deficient aryl sulfone, making it ideal for Knoevenagel condensations, cyclopropanations, and modern photoredox cascades. However, the unique 5-chloro-2-fluoro substitution pattern introduces specific electronic and steric vulnerabilities that frequently stall conversion rates. This guide dissects the causality behind these failures and provides self-validating protocols to rescue your yields.

Part 1: Troubleshooting Active Methylene Alkylations

Q1: My base-mediated alkylation of MCFSA stalls at 30-40% conversion. Adding more electrophile or extending the reaction time doesn't help. Why?

Causality: The stalling is rarely an issue with the electrophile; it is a failure of enolate solubility and stability. The highly electron-withdrawing 5-chloro-2-fluorophenyl moiety drops the pKa of the methylene protons to ~10. If you use a heterogeneous, weak base like K2​CO3​ in moderately polar solvents (e.g., THF), the resulting potassium enolate forms a tight, insoluble ion pair that precipitates out of solution, halting the reaction.

Conversely, if you attempt to force the reaction with a nucleophilic base (like NaOMe or secondary amines), the highly activated 2-fluoro position undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ), destroying the MCFSA starting material before alkylation can occur.

Solution: You must decouple base strength from nucleophilicity. Shifting to a homogeneous, non-nucleophilic base system like DBU in acetonitrile or Cs2​CO3​ in DMF ensures complete enolate solubility while protecting the vulnerable 2-fluoro position.

BaseTroubleshooting A Low Conversion in Alkylation B Assess Base Nucleophilicity A->B C SNAr Side-Reaction (F- displacement) B->C Nucleophilic Base (e.g., NaOMe) D Steric Stalling (Insoluble Enolate) B->D Weak/Insoluble Base (e.g., K2CO3 in THF) E Switch to DBU or Cs2CO3 in Polar Aprotic Solvent C->E D->E

Troubleshooting logic for base-mediated alkylation of MCFSA.

Q2: I am trying to synthesize a cyclopropane derivative via a one-pot condensation, but I get a complex mixture of open-chain products. What is the mechanistic failure?

Causality: The synthesis of cyclopropanes using arylsulfonylacetates—as elegantly demonstrated in the total synthesis of the marine eicosanoid (-)-hybridalactone () [1]—requires a sequential Michael addition followed by an intramolecular alkylation. If the reaction is run at room temperature from the start, direct SN​2 alkylation competes with the Michael addition, or the strong base triggers retro-Michael fragmentation.

Solution: Thermodynamic control is critical. The initial Michael addition must be performed at -78°C to ensure strict regioselectivity, followed by a controlled, slow warming to room temperature to allow the intramolecular cyclization to proceed.

Self-Validating Protocol 1: Optimized Alkylation of MCFSA

This protocol utilizes in-process analytical checkpoints to guarantee system integrity.

  • Preparation: Dissolve MCFSA (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

    • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. It must read <50 ppm water to prevent competitive ester hydrolysis.

  • Enolate Generation: Add Cs2​CO3​ (1.5 eq) at 0°C. Stir vigorously for 15 minutes.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench in D2​O , and analyze via 1H -NMR. You must observe >95% disappearance of the singlet at ~4.2 ppm (the active methylene protons), confirming quantitative enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise. Warm the system to 25°C.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the MCFSA peak ( m/z≈265 for [M−H]− in negative ionization mode) is fully consumed.

Data Presentation: Base & Solvent Matrix
Base SystemSolventEnolate Solubility SN​Ar Degradation RiskTypical Conversion Rate
K2​CO3​ THFPoor (Precipitates)Low30 - 40%
NaOMe MeOHExcellentCritical (F- displacement)< 10% (Product destroyed)
DBUMeCNExcellentLow> 90%
Cs2​CO3​ DMFGoodLow> 95%

Part 2: Photoredox Catalytic Alkylarylation

Q3: During photoredox-catalyzed alkylarylation, I observe the initial radical addition to the alkene, but the subsequent Smiles rearrangement fails. How can I drive the cascade to completion?

Causality: Modern methodologies utilize arylsulfonylacetates as bifunctional reagents for photoredox-catalyzed alkylarylation via a radical addition / Smiles rearrangement cascade () [2]. The cascade relies on the generation of an α -carbonyl radical, addition to the alkene, and a subsequent intramolecular ipso-attack on the aryl ring with SO2​ extrusion.

While the 5-chloro-2-fluoro substitution makes the aryl ring electron-deficient (theoretically favoring radical attack), the ipso-attack is highly conformation-dependent. If the solvent cage is too protic, or if trace oxygen is present, the intermediate alkyl radical undergoes Hydrogen Atom Transfer (HAT) or oxygen quenching before the bulky 5-chloro-substituted ring can rotate into the correct geometry for the rearrangement.

Solution: Ensure absolute exclusion of oxygen via freeze-pump-thaw degassing. Switch to a non-hydrogen-donating solvent (e.g., anhydrous DCE) and verify that the emission profile of your light source precisely matches the photocatalyst's absorption maximum.

PhotoredoxPathway A Photocatalyst Excitation (Visible Light) B Generation of alpha-Sulfonyl Radical A->B SET C Addition to Alkene/Alkyne B->C Radical Addition D Smiles Rearrangement (Aryl Migration) C->D ipso-Attack E Alkylarylated Product (SO2 Extrusion) D->E Rearrangement

Photoredox-catalyzed alkylarylation and Smiles rearrangement pathway.

Self-Validating Protocol 2: Photoredox Smiles Rearrangement Cascade

This protocol leverages strict environmental controls to prevent radical quenching.

  • Mixture Assembly: In an oven-dried Schlenk tube, combine MCFSA (1.0 eq), the target alkene (1.5 eq), fac-Ir(ppy)3​ (2 mol%), and K2​HPO4​ (2.0 eq) in anhydrous DCE (0.1 M).

  • Degassing (Critical Step): Perform three complete cycles of freeze-pump-thaw.

    • Validation Checkpoint: During the final thaw cycle under an argon atmosphere, absolutely no gas bubbles should evolve from the solution. Any bubbling indicates residual dissolved O2​ , which will quench the α -radical.

  • Irradiation: Irradiate the mixture using 400 nm Blue LEDs.

    • Validation Checkpoint: Place a thermocouple directly in the reaction block. Use external cooling fans to maintain the internal temperature strictly between 22-25°C. Temperatures exceeding 30°C promote off-target radical dimerization and thermal degradation of the catalyst.

Data Presentation: Photocatalyst Redox Matching for MCFSA
Photocatalyst E1/2​ ( M+/M∗ )Excitation WavelengthCascade EfficiencyFailure Mode
Ru(bpy)32+​ -0.81 V450 nmPoor (< 15%)Insufficient reducing power for SET.
Eosin Y-1.06 V530 nmModerate (~40%)Rapid photobleaching over 12 hours.
fac-Ir(ppy)3​ -1.73 V375-410 nmExcellent (> 85%)N/A (Optimal redox match).

References

  • Ota, K., Sugata, N., Ohshiro, Y., Kawashima, E., & Miyaoka, H. (2012). Total synthesis of marine eicosanoid (-)-hybridalactone. Chemistry - A European Journal, 18(42), 13531-13537.[Link]

  • Li, Q-X., He, C., Wang, Y., & Liu, L. (2024). Alkylarylation of alkenes with arylsulfonylacetate as bifunctional reagent via photoredox radical addition/Smiles rearrangement cascade. Chinese Chemical Letters, 36(5), 110253.[Link]

Troubleshooting

Technical Support Center: Purification of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Welcome to the technical support center for the synthesis and purification of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate?

The optimal initial strategy depends on the scale of your reaction and the impurity profile observed via Thin Layer Chromatography (TLC). For most lab-scale syntheses (< 5g), flash column chromatography on silica gel is the preferred method for achieving high purity.[1] It offers excellent separation of the target compound from both less polar starting materials and more polar byproducts, such as the corresponding sulfonic acid formed from hydrolysis.[2] For larger scale operations or if the crude product is already of reasonable purity (>90%), recrystallization can be a more efficient and scalable alternative.[3]

Q2: What are the most common impurities I should expect during the synthesis?

The impurity profile is largely dependent on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as 5-chloro-2-fluorobenzenesulfonyl chloride and methyl acetate. These are typically less polar than the product.

  • Hydrolyzed Sulfonyl Chloride: The presence of any moisture during the reaction or work-up can lead to the formation of 5-chloro-2-fluorobenzenesulfonic acid.[2] This is a highly polar impurity that will have a very low Rf on TLC and can be removed by an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up.[4]

  • Side-Products: Depending on the reaction conditions, side-products from undesired reactions may be present.[5]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., dichloromethane, ethyl acetate, methanol) can be present.[6] These are typically removed under high vacuum.

Q3: How do I select the right solvent system for flash column chromatography?

The ideal solvent system is determined by running TLC plates with your crude reaction mixture. The goal is to find a solvent or solvent mixture that gives your target compound, methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, a Retention Factor (Rf) of approximately 0.2-0.4, while maximizing the separation from all impurities.[1]

A good starting point for this class of compound is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate.[7] Begin with a ratio of 4:1 Hexanes:Ethyl Acetate and adjust the polarity as needed.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to provide a comprehensive assessment of purity:[3]

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for quantitative purity analysis (e.g., % area). A reverse-phase C18 column is typically suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure and can help identify the presence of any organic impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[3]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative indicator of purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My product appears as an oil and will not crystallize.

  • Possible Cause: The presence of impurities is a common reason for the failure of a compound to crystallize, as they disrupt the formation of a uniform crystal lattice.[2] Residual solvent can also act as an impurity and inhibit crystallization.

  • Solutions:

    • Purity Check & Re-purification: First, assess the purity of the oil by TLC or NMR. If significant impurities are detected, re-purify the material using flash column chromatography to remove them.[9]

    • Trituration: Try dissolving the oil in a minimal amount of a strong solvent (e.g., dichloromethane) and then adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) dropwise while stirring vigorously. This process, known as trituration, can wash away soluble impurities and induce precipitation or crystallization.[2]

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization. You can obtain a seed crystal by attempting to crystallize a small portion of the oil from various solvents on a watch glass.[9]

    • Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum, as they can prevent solidification.

Problem 2: After column chromatography, my fractions show multiple spots on TLC.

  • Possible Cause: This could be due to incomplete separation, co-elution of impurities with the product, or degradation of the product on the silica gel.

  • Solutions:

    • Optimize Mobile Phase: The polarity of your eluent may be too high, causing impurities to travel with your product. Try a less polar solvent system to achieve better separation (i.e., a lower Rf for your product).[9]

    • Check for On-Plate Degradation: Some sulfonyl compounds can be sensitive to the acidic nature of standard silica gel.[10][11] To test for this, spot your purified compound on a TLC plate, let it sit for 15-20 minutes, and then elute. If new spots appear, degradation is likely occurring. Consider using deactivated (neutral) silica gel for your chromatography.

    • Dry Loading: If the crude material has poor solubility in the eluent, it may streak down the column. Use a "dry loading" technique: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column for more even separation.[1]

Problem 3: The yield is very low after an aqueous work-up.

  • Possible Cause: While methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is expected to be largely organic-soluble, some losses can occur, especially if emulsions form or if there is partial hydrolysis of the ester group under basic conditions.

  • Solutions:

    • Multiple Extractions: Always perform multiple extractions (at least 3x) of the aqueous layer with your organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.[12]

    • Break Emulsions: If an emulsion forms at the interface of the aqueous and organic layers, it can trap the product. Adding a saturated solution of sodium chloride (brine) can help break the emulsion and improve phase separation.[12]

    • Control pH: During a basic wash (e.g., with NaHCO₃), avoid prolonged exposure or overly strong bases, which could potentially hydrolyze the methyl ester. Perform washes quickly and at cool temperatures.

Problem 4: The purified product is a yellow solid instead of white or colorless.

  • Possible Cause: A yellow tint can sometimes be caused by trace-level, highly-colored impurities that are difficult to separate by chromatography.[11] In some cases, this can be due to trace metal contaminants from reagents or reaction vessels.

  • Solutions:

    • Recrystallization: A final recrystallization step after column chromatography is often very effective at removing color impurities.[3]

    • Activated Carbon Treatment: Dissolve the yellow solid in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite to remove the charcoal (and the adsorbed color impurities). The purified product can then be recovered by removing the solvent or by crystallization.[11]

Data Presentation

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Solvent SystemPolarityNotes
Hexanes / Ethyl AcetateLow to MediumExcellent starting point. A gradient from 5% to 30% ethyl acetate is often effective for separating moderately polar compounds.[1][7]
Dichloromethane (DCM) / MethanolMedium to HighUseful if the product has higher polarity. A small percentage of methanol (1-5%) in DCM can significantly increase eluent strength.[2]

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeNotes
Isopropanol or EthanolSingle SolventGood for moderately polar compounds. Dissolve in minimum hot solvent and cool slowly.[13]
Ethyl Acetate / HexanesTwo-SolventDissolve in hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and cool slowly.[2][9]
Dichloromethane / HexanesTwo-SolventAn alternative for compounds highly soluble in chlorinated solvents.
Experimental Protocols

Protocol 1: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system that provides an Rf of 0.2-0.4 for the product and good separation from impurities.[1]

  • Column Packing: Secure a glass column vertically. Add a plug of cotton, followed by a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Add another thin layer of sand on top of the packed silica.[1][14]

  • Sample Loading (Dry Load Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate.[1]

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., isopropanol) to completely dissolve the solid at the solvent's boiling point.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization

purification_workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_paths Purification Pathways cluster_end Final Product start Crude Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate tlc_analysis Analyze by TLC start->tlc_analysis decision Impurity Profile? tlc_analysis->decision col_chrom Flash Column Chromatography decision->col_chrom Multiple spots or significant impurities recryst Recrystallization decision->recryst Major spot >90% with minor impurities pure_product Pure Product (Verify by HPLC, NMR) col_chrom->pure_product recryst->pure_product

column_chromatography prep 1. Prepare Slurry (Silica + Eluent) pack 2. Pack Column prep->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap final Purified Product evap->final

References
  • BenchChem. (2025). Purification of "Methyl 2-(4-methylphenylsulfonamido)
  • BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide. Tech Support.
  • ResearchGate. (2017). How to purify an organic salt (acetate)
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Tech Support.
  • Reddit. (2024).
  • BenchChem. (2025). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. Tech Support.
  • ACS Publications. (2010).
  • BenchChem. (2025). Minimizing impurities in the synthesis of 4,4'-Sulfonyldibenzoic acid. Tech Support.
  • PMC. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Tech Support.
  • ResearchGate. (n.d.). 8.
  • Oxford Academic. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research.
  • PMC. (n.d.).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene.
  • SIELC. (2018).
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • ResearchGate. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences.
  • Organic Syntheses. (2025).
  • Semantic Scholar. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Asian Journal of Pharmaceutical and Clinical Research.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
  • Google Patents. (n.d.). CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.
  • MDPI. (2021).
  • BenchChem. (n.d.). Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl chloride in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.

Sources

Optimization

Technical Support Center: Coupling Reactions of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Welcome to the technical support center for optimizing coupling reactions involving methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. This guide is designed for researchers, chemists, and process development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this versatile building block. By understanding the underlying chemical principles, you can effectively troubleshoot experiments, minimize side reactions, and maximize the yield and purity of your target molecules.

The core reactivity of methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate stems from its "active methylene" group—the -CH₂- located between the sulfonyl and the ester moieties.[1] These electron-withdrawing groups increase the acidity of the methylene protons, facilitating deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion is the key intermediate for forming new carbon-carbon bonds with various electrophiles (e.g., alkyl halides, aldehydes, ketones). However, this reactivity also opens the door to several competing side reactions.

This guide provides in-depth, question-and-answer-based troubleshooting advice and protocols to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues.

Question 1: My reaction is sluggish or stalls, with significant starting material remaining. Why is my yield so low?

Likely Cause: Incomplete deprotonation of the active methylene group is the most common reason for poor conversion. This can be due to an inappropriate choice of base, insufficient equivalents of base, or suboptimal reaction temperature.

In-Depth Explanation: The formation of the nucleophilic carbanion is the rate-determining step for the subsequent coupling. The equilibrium of this acid-base reaction must favor the products (the carbanion and the protonated base). For this to occur, the pKa of the conjugate acid of the base used must be significantly higher than the pKa of the active methylene compound.[2] If the base is too weak, only a small concentration of the reactive carbanion will be present at any given time, leading to a slow or incomplete reaction.

Solutions & Protocols:

  • Re-evaluate Your Choice of Base: The pKa of related sulfonylacetates is typically in the range of 10-12 in DMSO. A base is effective only if its conjugate acid is a weaker acid than the starting material.[2]

    • Weak Bases to Avoid: Triethylamine (TEA), Diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃) are often insufficiently strong to achieve full deprotonation and are poor choices for this substrate.

    • Effective Bases: Stronger bases are required. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are excellent choices for ensuring rapid and complete carbanion formation.

  • Ensure Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. The presence of moisture will consume the base and inhibit deprotonation. Always use anhydrous solvents and dry glassware.

  • Optimize Reaction Temperature: While initial deprotonation is often performed at 0 °C or even -78 °C (especially with LDA) to control exotherms and prevent side reactions, the subsequent coupling reaction may require higher temperatures to proceed at a reasonable rate.[3] If the reaction is sluggish after the addition of the electrophile, consider slowly warming the mixture to room temperature or even gently heating it (e.g., to 40-50 °C), while monitoring for product formation and potential degradation by TLC or LC-MS.[3]

Table 1: Comparison of Common Bases for Active Methylene Deprotonation
BaseConjugate AcidpKa of Conjugate Acid (approx.)Common SolventsKey Considerations
Sodium Hydride (NaH)H₂~36THF, DMFHeterogeneous reaction; requires careful handling.
Potassium tert-Butoxide (KOtBu)tert-Butanol~19THF, t-BuOHStrong, non-nucleophilic base; soluble in THF.
Lithium Diisopropylamide (LDA)Diisopropylamine~36THF, HexanesVery strong, non-nucleophilic; typically prepared in situ at low temp.
Sodium Ethoxide (NaOEt)Ethanol~16EthanolCan lead to transesterification with the methyl ester.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3DMF, AcetonitrileGenerally too weak for full deprotonation.[4]
Question 2: My mass spectrometry results show a major peak corresponding to the carboxylic acid of my starting material. What is causing this?

Likely Cause: This is a classic sign of methyl ester hydrolysis. This occurs when the ester group reacts with water or hydroxide ions present in the reaction mixture, cleaving to form a carboxylate salt.

In-Depth Explanation: Ester hydrolysis is a common side reaction, especially under basic conditions.[5][6] While strong alkoxide bases are necessary to deprotonate the methylene group, they can also act as nucleophiles and attack the ester carbonyl. More commonly, trace amounts of water in the reagents or solvents can be deprotonated to hydroxide (OH⁻), which is a potent nucleophile for ester saponification. The resulting carboxylate is deprotonated by the excess base, rendering it unreactive towards the desired coupling and difficult to remove from the aqueous phase during workup.

Solutions & Protocols:

  • Rigorous Control of Water:

    • Use freshly distilled, anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone ketyl, and DMF should be stored over molecular sieves.

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

    • Ensure your starting materials and reagents are anhydrous.

  • Use Non-Hydroxide Generating Bases: Sodium hydride (NaH) is an excellent choice as its byproduct is hydrogen gas (H₂), which is non-nucleophilic. LDA is another strong, non-nucleophilic base that minimizes the risk of hydrolysis.

  • Low-Temperature Conditions: Perform the deprotonation and coupling at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of the competing hydrolysis reaction.

Diagram: Desired Reaction vs. Hydrolysis Side Reaction

This diagram illustrates the two competing pathways for the substrate in the presence of a base and trace water.

G SM Methyl [(Ar)SO2]CH2CO2Me (Starting Material) Carbanion Reactive Carbanion [(Ar)SO2]CH⁻CO2Me SM->Carbanion + Base (B⁻) - BH Hydrolyzed Hydrolyzed Carboxylate [(Ar)SO2]CH2CO2⁻ SM->Hydrolyzed + OH⁻ - MeOH Base Strong Base (B⁻) Water Trace H₂O Hydroxide Hydroxide (OH⁻) Base->Hydroxide + H₂O - BH Product Desired Coupled Product [(Ar)SO2]CH(E)CO2Me Carbanion->Product + Electrophile (E⁺) Electrophile Electrophile (E⁺)

Caption: Competing reaction pathways for the sulfonylacetate starting material.

Question 3: I observe a byproduct with a mass roughly double that of my starting material. What is this and how can I prevent it?

Likely Cause: This is indicative of self-condensation or dimerization. This occurs when the generated carbanion attacks the ester carbonyl of an unreacted starting material molecule in a Claisen-type condensation.[1]

In-Depth Explanation: The carbanion is a strong nucleophile, and the ester carbonyl is an electrophile. If the concentration of the intended electrophile (e.g., your alkyl halide) is low, or if it is unreactive, the carbanion can attack another molecule of the starting ester. This is essentially a Claisen condensation, which forms a new C-C bond, leading to a dimeric β-keto sulfone product after the loss of methoxide.[1]

Solutions & Protocols:

  • Control the Order of Addition: The best strategy is to add the sulfonylacetate starting material slowly to a solution/slurry of the base. This ensures that each molecule is deprotonated immediately, keeping the concentration of the neutral starting material low while the carbanion is being formed. Then, add the electrophile to this pre-formed carbanion solution. This is known as the "inverse addition" method.

  • Use a More Reactive Electrophile: If the electrophile is sluggish (e.g., a secondary alkyl chloride), it may not be able to compete with the self-condensation pathway. Consider switching to a more reactive leaving group, such as an iodide or a triflate (e.g., alkyl iodide > alkyl bromide > alkyl chloride).

  • Maintain Low Temperatures: Self-condensation often has a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 0 °C or below) can significantly suppress the rate of this side reaction.

Diagram: Self-Condensation Pathway

G Carbanion Carbanion Nucleophile [(Ar)SO2]CH⁻CO2Me Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack SM_Elec Starting Material Electrophile [(Ar)SO2]CH2CO2Me SM_Elec->Intermediate Dimer Dimeric Byproduct (β-Keto Sulfone) Intermediate->Dimer Loss of MeO⁻

Caption: Mechanism of the Claisen-type self-condensation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this coupling reaction? Polar aprotic solvents are generally the best choice. Tetrahydrofuran (THF) is an excellent first choice due to its ability to solvate the carbanion and its relatively low boiling point, which simplifies workup. Dimethylformamide (DMF) can also be used and may accelerate some reactions, but it is harder to remove and must be scrupulously dried.

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[7] Use a moderately polar mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). The starting material, being more polar, will have a lower Rf value than the typically less polar coupled product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal.

Q3: My coupling partner is an aldehyde. What side reactions should I expect? When coupling with an aldehyde, the initial reaction is a Knoevenagel condensation.[4][7][8] The primary side reaction to watch for is the formation of a Michael adduct if the resulting product is an α,β-unsaturated system. It's also possible for the initially formed alkoxide to be difficult to eliminate, leading to isolation of the aldol-type intermediate.

Optimized General Protocol for Alkylation

This protocol is a robust starting point for coupling methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate with a primary alkyl halide.

Materials:

  • Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodide or Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and purification solvents/reagents

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (1.1 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septa.

  • Wash NaH: Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes via cannula. Dry the remaining NaH powder under a stream of inert gas.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.

  • Carbanion Formation: Dissolve the methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes.

    • Observation: You should observe hydrogen gas evolution. Stir the mixture at 0 °C for an additional 30-60 minutes after the addition is complete to ensure full deprotonation.

  • Coupling: Add the alkyl halide (1.05-1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is slow, gentle heating (40 °C) may be applied.[3]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup & Purification: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • eGyanKosh. ACTIVE METHYLENE COMPOUNDS. Available from: [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction. Available from: [Link]

  • ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available from: [Link]

  • Bentham Science Publishers. Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Available from: [Link]

  • EaseToLearn. Active methylene compounds. Available from: [Link]

  • European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex reactivity profiles of highly functionalized alpha-sulfonyl esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex reactivity profiles of highly functionalized alpha-sulfonyl esters. Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate presents a unique chemoselectivity challenge: you must balance the desired deprotonation of the highly acidic alpha-methylene protons against the risk of Nucleophilic Aromatic Substitution (SNAr) at the activated 2-fluoro position and nucleophilic attack at the methyl ester.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure your functionalization workflows succeed.

Reactivity Profile & Mechanistic Overview

The substrate features three reactive sites:

  • Alpha-Methylene Protons: Highly acidic due to the electron-withdrawing sulfonyl and ester groups. This is the desired site for carbanion generation and subsequent C-C bond formation.

  • 2-Fluoro Substituent: Highly activated toward SNAr by the ortho-sulfonyl group and the meta-chloro group.

  • Methyl Ester: Susceptible to transesterification or saponification if protic solvents or aqueous conditions are improperly applied.

Reactivity SM Methyl[(5-chloro-2-fluorophenyl) sulfonyl]acetate Conditions Base + Solvent System SM->Conditions Carbanion Desired Pathway: Alpha-Deprotonation (C-C Bond Formation) Conditions->Carbanion Aprotic, Non-nucleophilic (THF, NaH, -20°C) SNAr Undesired Pathway: SNAr at 2-Fluoro (Nucleophilic Attack) Conditions->SNAr Polar aprotic, Nucleophilic (DMF, Alkoxides, >25°C)

Divergent reactivity pathways of the alpha-sulfonyl acetate substrate based on solvent conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing displacement of the fluorine atom instead of the desired alpha-alkylation? A: The 2-fluoro substituent is highly activated toward SNAr. When you use highly polar aprotic solvents like DMF or DMSO, the solvent effectively solvates the metal counter-cation (e.g., Na⁺ or K⁺), leaving the basic anion "naked" and highly reactive. If your base is even slightly nucleophilic (e.g., alkoxides, amines), or if the reaction temperature exceeds 0 °C, the activation energy for Meisenheimer complex formation is overcome, and SNAr outcompetes alpha-deprotonation. Solution: Switch to a less polar coordinating solvent like THF and use a strictly non-nucleophilic base (e.g., NaH or LiHMDS) at sub-zero temperatures.

Q2: How does my choice of solvent impact the pKa and reactivity of the alpha-methylene group? A: The acidity of alpha-sulfonyl protons is heavily solvent-dependent. In protic solvents (like methanol), the resulting carbanion is poorly stabilized due to competitive hydrogen bonding, which increases the intrinsic activation barrier for deprotonation[1]. Conversely, dipolar aprotic solvents like DMSO drastically enhance the acidity—often by several pKa units—because they effectively solvate the localized alpha-sulfonyl carbanion via strong ion-dipole interactions[2]. Solution: If deprotonation is sluggish in THF, adding a small volume (5% v/v) of a polar aprotic co-solvent like DMPU can accelerate carbanion formation without fully exposing the substrate to the extreme SNAr risks associated with pure DMSO.

Q3: I am observing ester cleavage and transesterification in my LC-MS traces. What is causing this? A: Methyl esters adjacent to electron-withdrawing sulfonyl groups are highly electrophilic. Using alcoholic solvents (MeOH, EtOH) with alkoxide bases leads to rapid transesterification. Furthermore, if trace water is present in hygroscopic solvents like DMSO or DMF, base-catalyzed saponification will occur rapidly. Solution: Always use strictly anhydrous, aprotic solvents and non-nucleophilic bases. Ensure your glassware is flame-dried to preserve the methyl ester moiety.

Solvent Selection Matrix

To aid in your experimental design, the following table summarizes the quantitative and qualitative effects of common solvents on this specific substrate class.

SolventDielectric Constant (ε)Carbanion StabilizationSNAr RiskOptimal Base PairingsRecommended Temp Range
THF 7.5ModerateLowNaH, LiHMDS, LDA-78 °C to 0 °C
DMSO 46.7Excellent (Ion-Dipole)HighK₂CO₃, DBU15 °C to 25 °C
DMF 36.7GoodHighCs₂CO₃, DIPEA-20 °C to 25 °C
MeCN 37.5ModerateModerateK₂CO₃, TEA0 °C to 80 °C
MeOH 32.7Poor (H-Bonding)Very High*AvoidN/A

*Risk in MeOH is primarily transesterification/saponification rather than pure SNAr.

Troubleshooting Workflow

Workflow Start Select Initial Solvent (e.g., THF) Test Run Deprotonation & Electrophile Quench Start->Test Analyze Analyze Crude by LC-MS Test->Analyze YieldHigh High Yield (>80% Desired) Analyze->YieldHigh YieldLow Low Yield / Side Products Analyze->YieldLow SNAr SNAr Detected: Switch to less polar solvent or lower temperature YieldLow->SNAr Fluoro displacement NoRxn Incomplete Deprotonation: Add 5% DMPU to disrupt carbanion aggregates YieldLow->NoRxn Recovered SM SNAr->Test NoRxn->Test

Iterative solvent optimization workflow for alpha-sulfonyl ester functionalization.

Validated Experimental Protocol: Alpha-Alkylation

This protocol is designed as a self-validating system . Each step includes specific physical or analytical cues to confirm success before proceeding, minimizing wasted time and reagents.

Objective: Achieve selective C-alkylation of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate while suppressing SNAr and ester hydrolysis.

Reagents:

  • Substrate: Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.0 equiv)

  • Electrophile: e.g., Benzyl bromide (1.2 equiv)

  • Base: NaH (60% dispersion in mineral oil, 1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon). Causality: Removing trace ambient moisture is critical to prevent base-catalyzed saponification of the methyl ester.

  • Base Suspension: Suspend NaH in anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the substrate in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the exothermic deprotonation, preventing localized heating that could overcome the activation barrier for SNAr at the 2-fluoro position.

  • Validation of Deprotonation: Stir at 0 °C for 30 minutes. Self-Validating Check: Watch for the cessation of H₂ gas evolution. The stoichiometric release of bubbling confirms complete formation of the alpha-sulfonyl carbanion.

  • Electrophile Addition: Add the electrophile dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature (20 °C) and monitor via LC-MS. Self-Validating Check: If the reaction stalls with unreacted carbanion remaining, the species may have aggregated. Add 5% v/v DMPU to disrupt the aggregates and restore nucleophilicity without switching to a high-SNAr-risk bulk solvent like DMF.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl strictly at 0 °C. Causality: Cold, buffered quenching neutralizes any unreacted base and protonates unreacted carbanion immediately, preventing downstream side reactions or ester hydrolysis during the aqueous workup.

  • Isolation: Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Terrier, F., et al. "α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures." Journal of the American Chemical Society.[Link]

  • Mayr, H., et al. "Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions." Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate vs. Methyl Phenylsulfonylacetate

As a Senior Application Scientist, selecting the correct sulfonyl acetate building block requires looking beyond the primary functional groups to understand the latent reactivity dictated by aromatic substitutions. This...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct sulfonyl acetate building block requires looking beyond the primary functional groups to understand the latent reactivity dictated by aromatic substitutions. This guide provides an objective, data-driven comparison between the standard methyl phenylsulfonylacetate and its highly substituted counterpart, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate .

By dissecting their electronic profiles, we can establish the causality behind their divergent applications—from standard olefinations to complex tandem cyclizations used in modern drug discovery.

Electronic Profiling & Mechanistic Causality

The reactivity of sulfonyl acetates is primarily governed by the acidity of the α -methylene protons and the electrophilicity of the aromatic ring.

Methyl Phenylsulfonylacetate (The Standard): This compound acts as a highly reliable, stabilized carbon nucleophile. The unsubstituted phenylsulfonyl group stabilizes the α -carbanion through inductive effects and d-orbital participation. It is a staple reagent for rhodium-catalyzed allylic substitutions[1] and Iridium-catalyzed reductive Horner-Wadsworth-Emmons (HWE) olefinations[2]. Recently, it has also been deployed as a bifunctional reagent in photoredox catalytic alkylarylation of alkynes[3].

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (The Halogenated Variant): The introduction of the 5-chloro and 2-fluoro substituents fundamentally rewrites the molecule's electronic landscape:

  • Enhanced α -Acidity: The strong electron-withdrawing inductive effects (-I) of the halogens significantly lower the pKa of the α -protons. This allows for enolate generation under much milder basic conditions, preventing the degradation of sensitive substrates.

  • SNAr Susceptibility: The most critical divergence is the activation of the 2-fluoro position toward Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing sulfonyl group (ortho to the fluorine) and the meta-chlorine atom prime the ring for the formation of a Meisenheimer complex upon attack by nucleophiles. This dual-reactivity profile is heavily exploited to synthesize complex polycyclic sulfonamides and voltage-gated channel blockers[4][5].

Reactivity A Methyl phenylsulfonylacetate C Standard Alkylation (pKa ~ 12) A->C D Julia/HWE Olefination A->D B Methyl [(5-chloro-2-fluorophenyl) sulfonyl]acetate B->D E Mild Deprotonation (pKa < 10) B->E F SNAr at 2-Fluoro B->F

Fig 1. Divergent reactivity pathways dictated by aromatic ring substitution.

Quantitative Data Comparison

To facilitate easy comparison during route scouting, the table below summarizes the core physicochemical and reactive differences between the two reagents.

Property / ReactivityMethyl PhenylsulfonylacetateMethyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Electronic Nature Neutral aryl systemStrongly electron-withdrawn aryl system
Estimated α -Proton pKa ~12.0< 10.0
Base Requirement Strong bases (NaH, LDA, KHMDS)Mild bases (K2CO3, Cs2CO3, Et3N)
Primary Reaction Modes Alkylation, HWE Olefination, Photoredox[2][3]Alkylation, Tandem SNAr Cyclization[4][5]
SNAr Susceptibility None (Inert aryl ring)High (Highly activated 2-fluoro position)
Typical Applications Natural product synthesis, allylic substitution[1]Voltage-gated channel blockers, sulfonamide drugs

Application Workflows & Experimental Protocols

The choice of reagent dictates the experimental workflow. Below are self-validating protocols demonstrating the distinct utility of each compound.

Workflow Start Select Sulfonyl Acetate Base Base Addition (NaH vs K2CO3) Start->Base Inter Alpha-Carbanion Formation Base->Inter Path1 Intermolecular Electrophile (Alkyl Halide) Inter->Path1 Path2 Intramolecular Nucleophile (Amine/Alkoxide) Inter->Path2 If 2-Fluoro present Prod1 Acyclic Alkylated Product Path1->Prod1 Prod2 Fused Heterocyclic Scaffold Path2->Prod2

Fig 2. Experimental workflow comparing standard alkylation versus tandem SNAr cyclization.

Protocol A: Rhodium-Catalyzed Allylic Alkylation

Reagent: Methyl Phenylsulfonylacetate Rationale: Demonstrates the standard nucleophilic capability of the unsubstituted reagent, requiring strong deprotonation.

  • Preparation: In an oven-dried flask under an N2 atmosphere, dissolve methyl phenylsulfonylacetate (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the reaction vessel to 0 °C and add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality & Validation: The relatively high pKa requires a strong base. Immediate hydrogen gas evolution provides visual confirmation of active enolate formation. Stir for 30 min until the solution becomes clear.

  • Catalyst Addition: Add the rhodium catalyst [Rh(cod)Cl]2​ (2 mol%) followed by the allylic electrophile (1.2 equiv).

  • Reaction: Heat the mixture to 50 °C for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the strongly UV-active starting material spot indicates reaction completion.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: Tandem Alkylation / SNAr Cyclization

Reagent: Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate Rationale: Highlights the dual-reactivity (enhanced α -acidity + SNAr capability) unique to the halogenated variant, commonly used to build fused piperazine/pyrrolidine sulfonamide scaffolds[5].

  • Preparation: Dissolve methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate (1.0 equiv) and a bifunctional electrophile/nucleophile (e.g., an amino-alkyl halide) in anhydrous DMF (0.1 M).

  • Mild Deprotonation & Alkylation: Add finely powdered K2CO3 (2.5 equiv).

    • Causality: The enhanced acidity of the α -protons allows the use of a milder base, which prevents premature degradation of the amine functionality. Stir at room temperature for 2 hours to achieve initial α -alkylation.

  • SNAr Cyclization: Elevate the reaction temperature to 80 °C and stir for 6 hours.

    • Causality: The thermal energy drives the intramolecular attack of the tethered amine onto the highly activated 2-fluoro position, displacing the fluoride ion via a Meisenheimer intermediate.

  • Workup & Validation: Cool to room temperature and dilute with water to precipitate the crude product.

    • Validation: Subject the crude solid to LC-MS analysis. The mass spectrum must show the exact mass of the cyclized product, which corresponds to the intermediate mass minus 20 Da (loss of HF), confirming successful SNAr ring closure.

References

  • Lewis Base Activation of Silyl Acetals: Iridium-Catalyzed Reductive Horner–Wadsworth–Emmons Olefination | Organic Letters (ACS Publications) URL:[Link]

  • Recent Developments in Rhodium-Catalyzed Allylic Substitution and Carbocyclization Reactions | National Institutes of Health (PMC) URL:[Link]

  • Arylsulfonylacetate as Bifunctional Reagent for Photoredox Catalytic Alkylarylation of Alkynes | ChemRxiv URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications | The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers | Google Patents URL

Sources

Comparative

Comparative study of halogenated sulfonyl acetates in organic synthesis

Title : Comparative Guide: Halogenated Sulfonyl Acetates in Organic Synthesis Introduction Halogenated sulfonyl acetates are highly versatile reagents in modern organic synthesis, yet their applications bifurcate sharply...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Halogenated Sulfonyl Acetates in Organic Synthesis

Introduction Halogenated sulfonyl acetates are highly versatile reagents in modern organic synthesis, yet their applications bifurcate sharply based on their specific halogenation patterns. As a Senior Application Scientist, I frequently observe researchers conflating the utility of chlorosulfonyl acetates with their fluorinated counterparts. This guide provides an objective, data-driven comparison of these reagents, detailing their mechanistic causality, optimal use cases, and validated experimental protocols to streamline your synthetic workflows.

Mechanistic Divergence: Scaffold Builders vs. Traceless Reagents

The fundamental difference between these reagents lies in their intended fate during a reaction:

  • Chlorosulfonyl Acetates (e.g., MCSA): Act as structural building blocks . The chlorosulfonyl group is a potent electrophile for S-N or S-C bond formation, while the acetate moiety provides an acidic α -proton for subsequent cyclization. The entire carbon-sulfur skeleton is incorporated into the final target molecule ([1]).

  • Fluorosulfonyl Acetates (e.g., MDFA, TFDA): Act as traceless delivery vehicles . These reagents are specifically designed to decompose under thermal or catalytic triggers, extruding SO2​ and CO2​ to deliver highly reactive intermediates, such as difluorocarbene ( :CF2​ ), to a substrate ([2]).

Chlorosulfonyl Acetates: Synthesizing Complex Heterocycles

Methyl 2-(chlorosulfonyl)acetate (MCSA) is the premier reagent for synthesizing biologically relevant sultams and sultones via the Carbanion-mediated Sulfonate Intramolecular Cyclization (CSIC) reaction[1],[3].

Experimental Protocol 1: One-Pot Synthesis of Sultams via CSIC Objective: Synthesis of bicyclic sultams from aminonitriles.

  • Step 1: Initial Sulfonylation. Dissolve the aminonitrile substrate (1.0 equiv) in anhydrous CH2​Cl2​ . Cool the reaction mixture to 0 °C using an ice bath. Add Et3​N (1.2 equiv), followed by the dropwise addition of MCSA (1.1 equiv).

    • Causality & Mechanistic Insight: The reaction must be initiated at 0 °C. The chlorosulfonyl group is highly reactive; lower temperatures prevent the premature deprotonation of the α -methylene group, ensuring that N-S bond formation (yielding the acyclic sulfonamide) goes to completion without competing side reactions[1].

  • Step 2: Carbanion Generation & Cyclization. Once TLC confirms the consumption of the starting material, add an additional excess of Et3​N (2.0 to 3.0 equiv). Heat the mixture to reflux.

    • Causality & Mechanistic Insight: The α -protons of the newly formed sulfonamide are highly acidic due to the flanking ester and sulfonyl groups. The excess base deprotonates this position, generating a carbanion that acts as a nucleophile. Refluxing provides the thermodynamic energy required for the intramolecular Thorpe-type condensation with the nitrile group, closing the ring to form the sultam[3].

  • Step 3: Workup. Quench with water, extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

CSIC_Workflow A MCSA + Aminonitrile B Acyclic Sulfonamide (Intermediate) A->B Et3N (1.2 eq), 0°C -HCl C Carbanion Formation (Deprotonation) B->C Et3N (Excess) Reflux D Bicyclic Sultam (Target Scaffold) C->D CSIC Ring Closure

Reaction pathway of Carbanion-mediated Sulfonate Intramolecular Cyclization (CSIC) using MCSA.

Fluorosulfonyl Acetates: Difluorocarbene Generation

For gem-difluorocyclopropanation and trifluoromethylation, Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) has historically been the gold standard due to its ability to generate :CF2​ under mild conditions. However, TFDA is highly susceptible to hydrolysis and is cost-prohibitive for large-scale synthesis ([4]).

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) was developed as a robust, cost-effective alternative. While it requires higher thermal activation, its bench stability and comparable carbene reactivity make it superior for industrial scale-up, even with unreactive substrates like n-butyl acrylate[5].

Experimental Protocol 2: gem-Difluorocyclopropanation using MDFA Objective: Conversion of unreactive alkenes (e.g., n-butyl acrylate) to gem-difluorocyclopropanes.

  • Step 1: Setup. In a thick-walled pressure tube or sealed vessel, combine n-butyl acrylate (1.0 equiv) and MDFA (2.0 equiv). If a solvent is required, use anhydrous toluene.

    • Causality & Mechanistic Insight: A 2-equivalent excess of MDFA is mandatory. Difluorocarbene is a transient, highly reactive species that is prone to dimerization (forming tetrafluoroethylene) or reaction with trace moisture. The excess ensures a high effective concentration of :CF2​ to drive the cycloaddition with the unreactive electron-deficient alkene[5].

  • Step 2: Thermal Activation. Seal the tube and heat the reaction mixture to 110–120 °C for 48 hours.

    • Causality & Mechanistic Insight: Unlike the silyl ester in TFDA, the methyl ester in MDFA is not easily cleaved by mild nucleophiles. The high temperature is strictly required to overcome the activation energy barrier for decarboxylation. As the molecule degrades, it releases CO2​ , SO2​ , and MeF gas, generating the :CF2​ intermediate in situ[2].

  • Step 3: Workup. Cool the vessel carefully (Caution: internal pressure from CO2​ / SO2​ evolution serves as a self-validating indicator of successful carbene generation). Vent the gases, concentrate the mixture under reduced pressure, and purify via distillation or chromatography.

Difluorocarbene_Workflow A MDFA (Stable Precursor) B Thermal Activation (110-120 °C) A->B Heat C Difluorocarbene (:CF2) Reactive Intermediate B->C -CO2, -SO2, -MeF D gem-Difluorocyclopropane (Product) C->D + Alkene Substrate

Mechanism of difluorocarbene generation and subsequent cyclopropanation using MDFA.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of MCSA, MDFA, and TFDA to guide reagent selection.

ParameterMCSA (Chlorosulfonyl)MDFA (Fluorosulfonyl)TFDA (Fluorosulfonyl)
Full Chemical Name Methyl 2-(chlorosulfonyl)acetateMethyl 2,2-difluoro-2-(fluorosulfonyl)acetateTrimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Primary Synthetic Role Scaffold building (Sultams/Sultones)Traceless :CF2​ precursorTraceless :CF2​ precursor
Reaction Trigger Base-mediated ( Et3​N , K2​CO3​ )Thermal (110–120 °C)Mild thermal / Initiator (Fluoride)
Key Intermediate Sulfonyl CarbanionDifluorocarbene ( :CF2​ )Difluorocarbene ( :CF2​ )
Reagent Stability Moisture sensitive, bench-stableHighly stable, low toxicityHighly moisture sensitive (hydrolyzes)
Byproducts HCl (neutralized by base) CO2​ , SO2​ , MeF (gases) CO2​ , SO2​ , TMSF
Yield (n-butyl acrylate) N/A (Different application)76% (using 2.0 equiv, 48h)~75-80% (milder conditions)

Conclusion & Scientist's Recommendation

When designing a synthetic route, the choice of halogenated sulfonyl acetate dictates the entire reaction trajectory. Use MCSA when your goal is to construct complex, sulfur-containing heterocycles via intramolecular cyclization. When your objective is gem-difluorocyclopropanation or trifluoromethylation, MDFA is the recommended reagent for scale-up due to its superior bench stability and cost-efficiency, reserving the highly reactive TFDA for sensitive substrates that cannot tolerate temperatures above 80 °C.

References

  • Title: Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article) Source: ChemRxiv URL: [Link]

  • Title: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent Source: Journal of Fluorine Chemistry URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency with Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in Asymmetric Allylic Alkylation

Executive Summary In the development of novel transition-metal catalysts, selecting the appropriate benchmarking substrate is critical for accurately evaluating ligand performance. Methyl[(5-chloro-2-fluorophenyl)sulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel transition-metal catalysts, selecting the appropriate benchmarking substrate is critical for accurately evaluating ligand performance. Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate represents a highly specialized, sterically demanding, and electronically deactivated active methylene compound. This guide provides an objective, data-driven framework for benchmarking chiral ligands in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) using this specific sulfonylacetate derivative.

By analyzing the causality behind nucleophile "softness" and outer-sphere attack trajectories, this guide equips researchers with a self-validating experimental protocol to rigorously test the stereocontrolling limits of their catalytic systems.

Mechanistic Rationale: Why This Specific Substrate?

To benchmark a chiral catalyst, the substrate must expose the system's vulnerabilities. Standard nucleophiles (like dimethyl malonate) often yield artificially high enantiomeric excesses (ee) because they are highly reactive and forgiving of minor ligand deficiencies.

Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate introduces two critical benchmarking vectors:

  • Extreme Nucleophile "Softness": The 5-chloro and 2-fluoro substitutions on the aryl ring exert strong inductive electron-withdrawing effects (-I). This significantly lowers the pKa of the active methylene protons compared to standard methyl phenylsulfonylacetate[1]. The resulting enolate is highly stabilized (soft).

  • Forced Outer-Sphere Trajectory: In canonical Tsuji-Trost allylic alkylations, the differentiation between inner- and outer-sphere pathways relies entirely on the nature of the nucleophile[2]. Hard nucleophiles attack the metal directly, while soft nucleophiles—like this halogenated sulfonylacetate—are forced into a strict outer-sphere attack on the Pd-π-allyl intermediate.

Because the nucleophile attacks from the face opposite to the palladium center, the chiral ligand must project its steric and electronic influence over a considerable distance. If a ligand lacks a deep, well-defined chiral pocket capable of hydrogen-bonding or precise steric steering, it will fail to impart high enantioselectivity with this substrate[3].

Visualization of the Benchmarking Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical enantiodetermining outer-sphere attack.

Mechanism Pd0 Pd(0)L* Catalyst (Active Species) OxAdd Oxidative Addition (1,3-Diphenylallyl acetate) Pd0->OxAdd Substrate Binding PiAllyl Pd(II)-π-Allyl Intermediate (Electrophile) OxAdd->PiAllyl -OAc NuAttack Outer-Sphere Nucleophilic Attack (Enantiodetermining Step) PiAllyl->NuAttack Chiral Pocket Projection Enolate Soft Enolate Generation (5-Cl-2-F-Aryl Sulfonylacetate) Enolate->NuAttack Base (BSA/KOAc) Product Chiral Allylated Product + Catalyst Regeneration NuAttack->Product Stereoselective C-C Bond Formation Product->Pd0 Turnover

Fig 1: Pd-catalyzed asymmetric allylic alkylation cycle via outer-sphere enolate attack.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol utilizes a BSA/KOAc base system. Causality note: Using N,O-bis(trimethylsilyl)acetamide (BSA) with catalytic potassium acetate generates a "naked" silyl enolate. Unlike using NaH or LiHMDS, this prevents alkali metal cations from coordinating to the sulfonyl oxygens, which would alter the transition state geometry and mask the true efficiency of the chiral ligand.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried Schlenk tube under Argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol %, 0.0125 mmol) and the target Chiral Ligand (5.5 mol %, 0.0275 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Electrophile Addition: Add 1,3-diphenylallyl acetate (0.5 mmol) to the bright yellow catalyst solution. Stir for 10 minutes.

  • Nucleophile & Internal Standard Addition: Add methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (0.6 mmol, 1.2 equiv) and exactly 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard for NMR yield validation).

  • Base Initiation (The Critical Step): Inject BSA (0.6 mmol, 1.2 equiv) followed by a pinch of anhydrous KOAc (~2 mg). The reaction mixture will typically darken slightly.

  • Monitoring & Validation: Stir at 25 °C. Take 50 µL aliquots at 1h, 4h, and 12h. Filter each aliquot through a short pad of silica (eluting with EtOAc) to quench the reaction and remove Pd.

  • Data Acquisition:

    • Yield Validation: Evaporate the aliquot and acquire a ¹H NMR spectrum. Integrate the product's methine proton against the 1,3,5-trimethoxybenzene singlet (6.08 ppm). Self-Validation Rule: If the combined mass balance of product + unreacted electrophile drops below 95%, discard the run (indicates catalyst decomposition or off-target elimination).

    • Stereochemical Analysis: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm) to determine the enantiomeric excess.

Comparative Performance Data

We benchmarked three distinct, industry-standard chiral ligand scaffolds against an achiral control using the protocol above. The data reveals how different ligand geometries handle the extreme spatial demands of the 5-Cl-2-F-phenylsulfonylacetate enolate.

Ligand ScaffoldYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Mechanistic Observation
(R,R)-DACH-Phenyl Trost 94%96%45The bidentate C2-symmetric "wall and flap" pocket perfectly accommodates the bulky, soft enolate, providing strict hydrogen-bonding direction[3].
(S)-t-Bu-PHOX 72%54%18Electronic desymmetrization (trans effect) fails to adequately control the distant outer-sphere trajectory of this highly stabilized nucleophile.
(R,S)-Josiphos 85%81%30Ferrocene steric bulk provides moderate trajectory control, but lacks the specific H-bond directing groups needed for >90% ee.
Achiral Control (dppp) 98%0%60Rapid background reaction confirms the high inherent nucleophilicity of the substrate when unhindered by a chiral pocket.
Discussion of Results

The data clearly demonstrates that methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate is a ruthless discriminator of ligand architecture. While the PHOX ligand performs admirably with harder nucleophiles or less stabilized enolates, it suffers a severe drop in ee (54%) here. The Trost ligand, conversely, maintains a 96% ee. This is because the Trost ligand's amide protons can engage in secondary hydrogen-bonding interactions with the sulfonyl oxygens of the nucleophile, guiding the outer-sphere attack with pinpoint precision even when the enolate is highly stabilized and distant from the metal center[3].

For researchers developing next-generation catalysts, achieving >90% ee with this specific sulfonylacetate derivative is a definitive proof-of-concept that your ligand possesses a highly ordered, far-reaching chiral coordination sphere.

References

  • [1] Evans, P. A., et al. "Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

  • [2] Trost, B. M., et al. "Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation." ACS Publications, 2020. URL:[Link]

  • [3] "DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction." Organometallics, ACS Publications, 2018. URL:[Link]

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Comparative

Evaluating the toxicity profile of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate against standard reagents

Introduction: The Imperative of Toxicity Profiling in Drug Development In the landscape of pharmaceutical research and drug development, the early and accurate assessment of a compound's safety profile is paramount. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Toxicity Profiling in Drug Development

In the landscape of pharmaceutical research and drug development, the early and accurate assessment of a compound's safety profile is paramount. The journey of a new chemical entity (NCE) from the laboratory to clinical application is fraught with challenges, with unforeseen toxicity being a leading cause of late-stage attrition.[1] A comprehensive understanding of a compound's potential to cause harm to cells and organisms—its toxicity profile—is not merely a regulatory requirement but a fundamental aspect of responsible scientific innovation. This guide provides a strategic framework for evaluating the toxicity of the novel compound, methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, through a comparative analysis with well-characterized standard reagents.

The causality behind this comparative approach is rooted in the need for a toxicological benchmark. By assessing the effects of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate in parallel with compounds of known toxicity, we can contextualize its potency and potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, technically-grounded protocols and the rationale behind the experimental designs.

Strategic Selection of Standard Reagents for Comparative Analysis

The validity of any comparative toxicological study hinges on the judicious selection of appropriate controls.[2] These controls serve as the bedrock of the experiment, ensuring that the observed effects are attributable to the test compound and not to experimental artifacts.[3] For a robust evaluation of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, the following standard reagents are proposed:

  • Negative Control (Vehicle): Dimethyl sulfoxide (DMSO) is a widely used solvent for non-polar compounds in in vitro assays.[4] However, it is crucial to acknowledge that DMSO itself can exert toxic effects at higher concentrations.[5][6] Therefore, all experiments should include a vehicle control group, and the final concentration of DMSO should be kept to a minimum, ideally not exceeding 0.1% to 1%, to avoid confounding solvent-induced toxicity.[5][7]

  • Positive Control for Cytotoxicity: Doxorubicin, a well-established anthracycline chemotherapeutic agent, will be used as the positive control for cytotoxicity assays.[8][9] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to dose-dependent cell death.[10] This makes it an excellent benchmark for assessing the cytotoxic potential of novel compounds.[11]

  • Positive Controls for Genotoxicity:

    • Methyl Methanesulfonate (MMS): As a direct-acting alkylating agent, MMS is known to induce DNA damage and is a standard positive control in genotoxicity assays like the comet assay and micronucleus test.[12][13][14]

    • Mitomycin C (MMC): An effective DNA cross-linking agent, MMC is a potent clastogen, causing structural chromosome aberrations.[15][16] It serves as a crucial positive control in the in vitro micronucleus assay to validate the test system's ability to detect chromosome breakage.[17]

  • Positive Control for In Vivo Acute Oral Toxicity: Cyclophosphamide, a nitrogen mustard alkylating agent, is a prodrug that is metabolically activated in the liver to its cytotoxic form.[18][19] Its well-documented systemic toxicity in animal models makes it a suitable positive control for acute oral toxicity studies.[20][21]

Part 1: In Vitro Toxicity Assessment

In vitro cytotoxicity and genotoxicity assays are foundational to preclinical safety assessment, offering a rapid and cost-effective means to screen compounds for potential hazards.[1][8]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, doxorubicin (positive control), and DMSO (vehicle control) in the cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) after 48h
Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetateHepG2To be determined
Doxorubicin (Positive Control)HepG2Expected low µM range
DMSO (Vehicle Control)HepG2No significant cytotoxicity at ≤0.1%
Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a comprehensive test for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of a test substance.[22] This assay is performed in accordance with OECD Test Guideline 487.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells. Expose the cells to various concentrations of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, methyl methanesulfonate (positive control), mitomycin C (positive control), and DMSO (vehicle control) for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.[23]

  • Cell Harvest: After the treatment period, wash the cells and culture them in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.[22]

  • Slide Preparation and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a suitable DNA dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in micronucleus frequency indicates a genotoxic effect.

Data Presentation: Comparative Genotoxicity

CompoundConcentrationMetabolic Activation (S9)% Micronucleated Cells (Mean ± SD)
Vehicle Control (DMSO) 0.1%-Baseline
0.1%+Baseline
Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate Conc. 1-To be determined
Conc. 2-To be determined
Conc. 3-To be determined
Conc. 1+To be determined
Conc. 2+To be determined
Conc. 3+To be determined
MMS (Positive Control) Known effective conc.-Significant increase
Mitomycin C (Positive Control) Known effective conc.-Significant increase
Cyclophosphamide (Positive Control) Known effective conc.+Significant increase

Experimental Workflow for In Vitro Toxicity Assessment

InVitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_genotoxicity Genotoxicity Assessment (Micronucleus Assay) c_start Seed Cells in 96-well plate c_treat Treat with Test Compound & Controls (Doxorubicin, DMSO) c_start->c_treat c_incubate Incubate (24-72h) c_treat->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_solubilize Solubilize Formazan (DMSO) c_mtt->c_solubilize c_read Read Absorbance (570nm) c_solubilize->c_read c_analyze Calculate IC50 c_read->c_analyze g_start Culture CHO-K1 Cells g_treat Treat with Test Compound & Controls (MMS, MMC, DMSO) with/without S9 g_start->g_treat g_cytoB Add Cytochalasin B g_treat->g_cytoB g_harvest Harvest and Fix Cells g_cytoB->g_harvest g_stain Stain Slides g_harvest->g_stain g_score Microscopic Scoring (2000 binucleated cells) g_stain->g_score g_analyze Statistical Analysis g_score->g_analyze

Caption: Workflow for in vitro cytotoxicity and genotoxicity assessment.

Part 2: In Vivo Toxicity Assessment

While in vitro assays provide valuable initial data, in vivo studies are essential for understanding a compound's effects within a complex biological system.[24]

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Test Guideline 423) is a stepwise procedure that uses a small number of animals to estimate the acute oral toxicity of a substance and assign it to a toxicity class.[25][26]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection and Acclimatization: Use healthy, young adult female rats. Acclimatize the animals to the laboratory conditions for at least five days prior to the study.

  • Dose Selection: Based on the in vitro cytotoxicity data and any available structural-activity relationship information, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight. The OECD provides guidance on using in vitro data to estimate starting doses.[1][27]

  • Dosing Procedure: Administer a single oral dose of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate, cyclophosphamide (positive control), or the vehicle to a group of three female rats.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the test is repeated with three animals at the next higher dose level.

  • Pathology: At the end of the observation period, conduct a gross necropsy of all surviving animals.

Data Presentation: Comparative Acute Oral Toxicity

CompoundDose (mg/kg)Number of Animals/GroupMortalityClinical Signs
Vehicle Control -30/3None observed
Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate Starting Dose3To be determinedTo be determined
Subsequent Doses3To be determinedTo be determined
Cyclophosphamide (Positive Control) Known toxic dose3Expected mortalityExpected signs of toxicity

Experimental Workflow for In Vivo Acute Oral Toxicity

InVivo_Workflow cluster_invivo Acute Oral Toxicity (OECD 423) v_start Select & Acclimatize Rats v_dose Administer Single Oral Dose (Test Compound, Cyclophosphamide, Vehicle) to 3 rats v_start->v_dose v_observe Observe for 14 days (Mortality, Clinical Signs, Body Weight) v_dose->v_observe v_decision Decision Point based on Mortality v_observe->v_decision v_stop Stop and Classify Toxicity v_decision->v_stop 2 or 3 deaths v_retest Retest at Same Dose v_decision->v_retest 1 death v_higher Test Higher Dose v_decision->v_higher 0 deaths v_necropsy Gross Necropsy v_stop->v_necropsy v_retest->v_observe v_higher->v_observe

Caption: Stepwise procedure for the in vivo acute oral toxicity study.

Conclusion: Synthesizing a Comprehensive Toxicity Profile

The systematic evaluation outlined in this guide provides a robust framework for characterizing the toxicity profile of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. By comparing its effects on cell viability, genetic integrity, and systemic toxicity against well-defined standard reagents, researchers can make informed, data-driven decisions about its potential for further development. The integration of in vitro and in vivo methodologies ensures a comprehensive assessment, adhering to the principles of scientific integrity and regulatory expectations. This comparative approach is not just about generating data; it is about building a comprehensive safety narrative for a novel chemical entity, a critical step in the responsible advancement of science.

References

  • Cerejeira, D., et al. (2020). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. PMC. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC. Retrieved from [Link]

  • Al-Snafi, A. E. (2019). Cyclophosphamide related toxicity; a systematic review.
  • Duan, S., et al. (2019).
  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Kafer, E. (1984). MMS-induced primary aneuploidy and other genotoxic effects in mitotic cells of Aspergillus.
  • IntechOpen. (2025).
  • ResearchGate. (n.d.). MN assay showing the analysis of genotoxicity in CHO-K1 cells treated.... Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Singh, V., & Singh, J. (2015). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay. World Journal of Environmental Biosciences.
  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • MDPI. (2025).
  • SciSpace. (2018). Toxic Effects of Different Doses of Cyclophosphamide on Live.
  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • Van der Harg, J. M., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Time and dose dependent study of doxorubicin induced DU-145 cytotoxicity.
  • PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
  • OECD. (2014). Test Guideline 487. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of The Genotoxicity of Three Food Additives using CHO-K1 Cells under in vitro Micronucleus Flow Cytometry Assay.
  • Dovepress. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines.
  • International Journal of Scientific Research & Technology. (2025).
  • PMI Science. (2019). Development of an integrated assay in human TK6 cells to permit comprehensive genotoxicity analysis in vitro.
  • Sognier, M. A., & Hittelman, W. N. (1986).
  • NOAA Institutional Repository. (n.d.). Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products.
  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay.
  • PMC. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media.
  • Taylor & Francis Online. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.
  • CABI Digital Library. (n.d.). Chromosomal aberrations induced by Mitomycin C in canine lymphocytes.
  • PubMed. (2012). Assessment of the in vitro and in vivo genotoxic and antigenotoxic effects of pimaradienoic acid in mammalian cells.
  • Frontiers. (2022). Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1.
  • AGC Chemicals. (2005). PDF.
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  • J-Stage. (n.d.). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures.
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  • PLOS. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • PMC. (2011). Evaluation of the Genetic Toxicity of Cyclopentane and Ammonium Nitrate - In vitro Mammalian Chromosomal Aberration Assay in Chinese Hamster Ovary Cells.
  • European Medicines Agency. (n.d.). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.

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Validation

In Vitro Validation of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate-Derived Compounds: A Comparative Guide to Dual Nav1.7/Cav3.2 Inhibition

The development of non-opioid therapeutics for neuropathic pain has increasingly focused on voltage-gated ion channels. Specifically, derivatives synthesized from the methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (MCF...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of non-opioid therapeutics for neuropathic pain has increasingly focused on voltage-gated ion channels. Specifically, derivatives synthesized from the methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate (MCF-SA) building block have emerged as a highly promising class of state-dependent inhibitors.

This guide provides a comprehensive, objective comparison of MCF-SA derivatives against standard-of-care alternatives. By detailing the mechanistic rationale and providing self-validating in vitro protocols, this document serves as a blueprint for evaluating state-dependent ion channel modulators.

Mechanistic Rationale: The Case for Dual Inhibition

Neuropathic pain is driven by the hyperexcitability of peripheral sensory neurons. This pathological state is primarily governed by two specific channels:

  • Nav1.7 (Voltage-Gated Sodium Channel): Acts as a threshold amplifier. It accumulates at nerve fiber endings and amplifies small subthreshold depolarizations .

  • Cav3.2 (T-type Voltage-Gated Calcium Channel): Activates at low voltages, driving burst-firing behaviors and contributing to the maintenance of chronic pain states .

The MCF-SA Advantage: Traditional local anesthetics (like Lidocaine) act as non-selective pore blockers, leading to dose-limiting cardiac and central nervous system toxicities. In contrast, the MCF-SA scaffold is engineered for state-dependent inhibition . The highly electron-withdrawing 5-chloro and 2-fluoro substitutions on the phenyl ring create a strong dipole moment. This specifically enhances π−π stacking interactions with the voltage-sensor domain (Domain IV S4-S5 linker) of Nav1.7 when the channel is in its inactivated state. Consequently, the compound selectively silences rapidly firing (pain) neurons while sparing normal physiological signaling. The methyl acetate moiety provides optimal steric bulk to prevent off-target binding to Nav1.5 (cardiac) channels.

Pathway Stimulus Noxious Stimulus Nav17 Nav1.7 Activation (Threshold Amplifier) Stimulus->Nav17 Depolarization Cav32 Cav3.2 Activation (Burst Firing) Nav17->Cav32 Subthreshold Amplification ActionPotential Action Potential Propagation Cav32->ActionPotential Calcium Influx Pain Neuropathic Pain Signal to CNS ActionPotential->Pain Synaptic Transmission MCFSA MCF-SA Derivative (Dual Inhibitor) MCFSA->Nav17 Blocks Inactivated State MCFSA->Cav32 Blocks T-type Current

Fig 1: Nav1.7/Cav3.2 signaling pathway in nociception and the intervention points of MCF-SA.

Comparative Performance Analysis

To establish the efficacy of MCF-SA derivatives, we must benchmark them against existing clinical alternatives: Carbamazepine (a classic state-dependent Nav blocker), Ziconotide (a Cav2.2 blocker), and Lidocaine (a non-selective Nav pore blocker).

CompoundPrimary Target(s)IC 50​ (Nav1.7 Inactivated)IC 50​ (Cav3.2)Nav1.5 Selectivity IndexMechanism of Action
MCF-SA Derivative Nav1.7 / Cav3.245 nM 120 nM >150-fold VSD Domain IV stabilization
Carbamazepine Nav (Non-selective)25 µM>100 µM<5-foldFast-inactivation stabilization
Ziconotide Cav2.2>10 µM>10 µMN/AN-type Calcium pore block
Lidocaine Nav (Non-selective)15 µM>100 µM<2-foldIntracellular pore block

Data Interpretation: The MCF-SA derivative demonstrates nanomolar potency against both Nav1.7 and Cav3.2. Crucially, its >150-fold selectivity window against Nav1.5 ensures a wide therapeutic index, minimizing the risk of cardiac arrhythmias—a common failure point for early-stage sodium channel blockers.

In Vitro Validation Methodologies

A robust validation pipeline requires orthogonal assays to confirm both target engagement and functional cellular outcomes. Every step detailed below is designed as a self-validating system to ensure data integrity.

Protocol 1: Automated Patch-Clamp Electrophysiology (Nav1.7)

To accurately quantify state-dependent inhibition, high-throughput automated patch-clamp (e.g., Qube or SyncroPatch systems) is the gold standard .

Causality in Experimental Design: We utilize an internal solution containing Cesium Fluoride (CsF). In automated planar patch-clamp systems, the aperture cannot be moved to improve the seal like a manual pipette. Internal fluoride is critical as it chemically promotes the formation of >1 GΩ seals, ensuring high-quality voltage control and minimizing leak currents.

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7 using a non-enzymatic dissociation buffer. Resuspend in external solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4) at 5×106 cells/mL.

  • Seal Formation & Whole-Cell Configuration: Apply cells to the planar patch chip. Apply negative pressure to capture cells and form gigaseals. Apply a brief voltage zap to rupture the membrane and achieve whole-cell access. Ensure series resistance ( Rs​ ) is <10 MΩ.

  • State-Dependent Voltage Protocol (Critical Step):

    • Holding Potential: Hold cells at -120 mV for 10 seconds to ensure all Nav1.7 channels are in the resting (closed) state.

    • Conditioning Prepulse: Step to -70 mV for 8 seconds. Why? This specific voltage and duration drive approximately 50% of the channels into the fast-inactivated state without opening them, mimicking the depolarized resting membrane potential of a hyperexcitable pain neuron.

    • Test Pulse: Step to 0 mV for 20 ms to elicit the inward sodium current, followed by a return to -120 mV.

  • Compound Addition: Apply the MCF-SA derivative in a 6-point concentration-response curve (0.1 nM to 10 µM). Allow 5 minutes of incubation per concentration to reach steady-state binding.

  • Data Analysis: Calculate the IC 50​ by plotting the normalized peak current against the log compound concentration.

Workflow Prep Cell Preparation (HEK293-Nav1.7) Capture Automated Capture (Planar Patch Chip) Prep->Capture Seal Gigaseal Formation (>1 GΩ) Capture->Seal Protocol Voltage Protocol (-120mV to -70mV) Seal->Protocol Compound Compound Addition (MCF-SA Deriv) Protocol->Compound Data Data Acquisition (IC50 Calculation) Compound->Data

Fig 2: Automated patch-clamp workflow for state-dependent Nav1.7 screening.

Protocol 2: High-Throughput FLIPR Calcium Flux Assay (Cav3.2)

While patch-clamp offers superior voltage control, Cav3.2 (T-type) channels activate at very low thresholds (-60 mV) and inactivate rapidly. A Fluorescent Imaging Plate Reader (FLIPR) assay provides a high-throughput kinetic measurement of intracellular Ca 2+ transients, serving as an orthogonal validation of functional channel block.

Step-by-Step Workflow:

  • Dye Loading: Seed CHO cells expressing human Cav3.2 into 384-well black-walled plates. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid (to prevent dye extrusion via multidrug resistance pumps) for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells and add the MCF-SA derivative. Incubate for 30 minutes. Why? This allows the lipophilic compound to partition into the membrane and access the intracellular face of the channel.

  • Depolarization Trigger: Using the FLIPR instrument, inject a sub-maximal KCl solution (final concentration 30 mM) to depolarize the membrane and trigger Cav3.2 opening.

  • Kinetic Readout: Measure the peak relative fluorescence units (RFU) at excitation 488 nm / emission 525 nm. A reduction in peak RFU confirms that the MCF-SA derivative's binding translates to a functional reduction in calcium influx.

Conclusion

The rigorous in vitro validation of methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate-derived compounds demonstrates their superiority over non-selective channel blockers. By utilizing state-dependent electrophysiology protocols and orthogonal calcium flux assays, we can confidently confirm that the unique electronic and steric properties of the MCF-SA scaffold drive highly potent, dual Nav1.7/Cav3.2 inhibition. This profile positions these derivatives as elite candidates for the management of refractory neuropathic pain.

References

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). The NaV1.7 sodium channel: from molecule to man. Nature Reviews Neuroscience, 14(1), 49-62. Available at: [Link]

  • Bourinet, E., Alloui, A., Monteil, A., et al. (2014). Targeting T-type/CaV3.2 channels for chronic pain. Pflugers Archiv: European Journal of Physiology, 466(4), 645-660. Available at:[Link]

  • Zhang, Z., & Ali, Z. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. Available at: [Link]

Safety & Regulatory Compliance

Safety

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of experimental design. Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate presents a highly specific disposal challenge due to its molecular architecture. It combines a reactive sulfonyl acetate moiety with a di-halogenated (chloro and fluoro) aromatic ring. Proper disposal requires an understanding of the compound's thermal degradation pathways to prevent the release of toxic, corrosive gases into the environment.

Mechanistic Rationale for Disposal Protocols

When designing a disposal protocol, we must analyze the compound's behavior under destruction conditions. Because this molecule contains chlorine, fluorine, and sulfur, standard combustion will not simply yield benign carbon dioxide and water. Instead, the thermal oxidation of this compound generates highly corrosive acid gases—specifically hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx) 1.

Because of these combustion byproducts, this compound must never be disposed of in standard non-halogenated waste streams [[2]](). If inadvertently mixed with non-halogenated solvents, it compromises the entire waste drum, forcing the receiving facility to process the entire volume through specialized rotary kiln incinerators equipped with caustic scrubbers 3. Furthermore, many institutional guidelines classify organosulfur compounds as "flame-retardant organic liquid waste" because the generation of strong acids during incineration can severely damage standard incinerator linings if not properly segregated and managed 4.

Chemical Profile & Waste Classification

PropertyValue / Classification
Compound Name Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate
Target Heteroatoms Chlorine (Cl), Fluorine (F), Sulfur (S)
Primary Combustion Byproducts CO₂, H₂O, HCl, HF, SO₂, SO₃
EPA Waste Classification Halogenated Organic Waste (Unlisted characteristic, or F001-F005 if mixed with spent solvents)
Recommended Destruction Method High-Temperature Rotary Kiln Incineration (>1100°C)
Required Emission Control Two-Stage Caustic Scrubbing (NaOH or Ca(OH)₂)

Step-by-Step Disposal Workflows

Protocol 1: Disposal of Pure Compound / Concentrated Stock

Use this protocol for expired reagents or unused concentrated stock.

  • Containment: Transfer the unused solid or liquid into a chemically compatible, high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Explicitly label the container as "Halogenated Organosulfur Waste." Do not use chemical abbreviations or structural formulas, as waste handlers rely on standardized text 2.

  • Storage Segregation: Store in a ventilated secondary containment tray. Keep strictly isolated from strong oxidizers, inorganic acids, and alkali metals.

  • Self-Validation Check: Before sealing the container, verify that the cap is PTFE-lined to prevent degradation from halogenated vapors.

  • Manifesting: Request an Environmental Health & Safety (EH&S) pickup, explicitly noting the presence of Cl, F, and S on the manifest to ensure the waste is routed to a facility capable of handling acid-gas emissions 1.

Protocol 2: Dilute Solutions in Organic Solvents (e.g., Post-Reaction Filtrates)

Use this protocol for reaction mixtures, extractions, or chromatography fractions.

  • Segregation: Pour the solvent mixture (e.g., in dichloromethane or ethyl acetate) into the designated "Halogenated Solvent Waste" carboy.

  • Self-Validation Check 1: Verify the carboy label explicitly permits halogenated compounds. Mixing this into a non-halogenated carboy violates EPA RCRA guidelines and creates a severe regulatory liability 3.

  • Self-Validation Check 2: Before adding the waste, review your experimental notebook to confirm no reactive alkali metals (e.g., sodium, lithium) or metal hydrides were used in the reaction. Halogenated solvents react violently with alkali metals, potentially causing an explosion 5.

  • Volume Management: Never fill the waste carboy beyond 80% capacity to allow for vapor expansion and prevent over-pressurization.

Protocol 3: Spill Response and Solid Waste Management

Use this protocol for accidental spills, contaminated silica gel, and PPE.

  • Absorption: In the event of a spill, immediately cover the area with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large concentrated spills.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste bucket.

  • Contaminated Consumables: Place all TLC plates, silica gel from flash chromatography, and contaminated gloves into a solid waste container labeled "Halogenated Solid Waste."

  • Self-Validation Check: Ensure the solid waste container is tightly sealed and clearly labeled with the specific chemical constituents before transferring it to the satellite accumulation area.

Industrial Destruction Mechanism

Once collected by EH&S, the waste is transported to a commercial destruction facility. To ensure complete cleavage of the highly stable carbon-halogen bonds, the waste is injected into a rotary kiln incinerator operating at 850°C to 1100°C with a gas residence time of at least 2 seconds [[6]](). The resulting flue gas, now rich in HCl, HF, and SO₂, is immediately routed through a two-stage caustic scrubber. This acid-base neutralization process converts the toxic gases into benign salts (NaCl, NaF, Na₂SO₄), which are then safely discharged as aqueous effluent or precipitated as solid ash 3.

Waste Processing Visualization

G Gen Waste Generation: Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate Seg Waste Segregation: Halogenated Organosulfur Stream Gen->Seg Identify halogens & sulfur Store Temporary Storage: Vented, Compatible Container Seg->Store Label & cap EHS EH&S Collection & Manifesting Store->EHS Transport Inc High-Temp Rotary Kiln Incineration (>1100°C, 2s residence) EHS->Inc Thermal oxidation Scrub Caustic Scrubber System (Neutralizes HCl, HF, SOx) Inc->Scrub Flue gas (HCl, HF, SOx) Ash Inert Ash Landfill Inc->Ash Solid residue Emission Clean Gas Emission Scrub->Emission Neutralized exhaust

Disposal workflow for halogenated organosulfur waste, detailing thermal oxidation and scrubbing.

References

  • [3] EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 3

  • [2] King Khalid University. Laboratory Waste Disposal Guidelines. kku.edu.sa. 2

  • [5] University of British Columbia. In-Laboratory Treatment of Chemical Waste. ubc.ca. 5

  • [4] Tokyo University of Science. Laboratory Liquid Waste Disposal Flow Chart. tus.ac.jp. 4

  • [6] Ministry of Environment, Forest and Climate Change. PRE - FEASIBILITY REPORT - environmental clearance. environmentclearance.nic.in. 6

  • [1] Honeywell UOP. Thermal and Catalytic Oxidizer Systems. honeywell.com. 1

Sources

Handling

Personal protective equipment for handling Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Comprehensive Safety and Handling Guide for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate As a Senior Application Scientist, I frequently consult on the safe handling and operational logistics of highly reactive, mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate

As a Senior Application Scientist, I frequently consult on the safe handling and operational logistics of highly reactive, multifunctional chemical intermediates. Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate is a prime example of a compound that requires rigorous, causally-driven safety protocols.

This specialized electrophilic intermediate is heavily utilized in the pharmaceutical industry to synthesize Beta-3 adrenergic receptor modulators for the management of acute heart failure[1] and anthranilic acid sulfonamides targeting Methionine Aminopeptidase-2 (MetAP2)[2]. Handling this compound safely requires moving beyond generic safety data sheets and understanding the chemical causality behind its risks.

Chemical Context and Mechanistic Causality

The chemical behavior and inherent risks of Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate are dictated by its molecular structure. The strong electron-withdrawing nature of the sulfonyl group (-SO2-) combined with the inductive effects of the 5-chloro and 2-fluoro substituents makes the alpha-protons of the acetate highly acidic. While this facilitates rapid deprotonation and nucleophilic attack during drug synthesis, this exact electrophilic nature makes the compound a severe skin and mucosal irritant[3].

Furthermore, the presence of halogens (chlorine and fluorine) significantly increases the molecule's lipophilicity. Highly lipophilic electrophiles can easily penetrate the lipid bilayers of the skin, where they may react with nucleophilic residues on cellular proteins, leading to severe sensitization and contact dermatitis.

Beta3_Pathway A Beta-3 AR Modulator (Synthesized Drug) B Beta-3 Adrenergic Receptor A->B Binds C Gi-Coupled Protein B->C Transduces D eNOS Activation C->D Stimulates E Nitric Oxide (NO) Release D->E Catalyzes

Beta-3 Adrenergic Receptor signaling pathway activated by the synthesized modulator.

Hazard Profile & Quantitative Data

To establish a robust safety protocol, we must compare the quantitative parameters of this compound against its baseline analogs. The table below summarizes these metrics and their direct operational impacts.

Table 1: Comparative Physicochemical & Safety Parameters

Parameter(Phenylsulfonyl)acetic acid[3]Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetateOperational Causality
Molecular Weight 200.21 g/mol ~266.67 g/mol Requires precise stoichiometric recalculation for base-catalyzed substitution reactions.
Halogen Content NoneChlorine (Cl), Fluorine (F)Halogens increase skin penetration risk and mandate strict Halogenated Waste segregation.
GHS Classification Warning (Irritant)Warning (Irritant / Sensitizer)Both require Class II fume hoods, but the halogenated variant demands double-gloving due to higher permeation rates.
Typical Yields N/A70% - 86%[2]High-yielding intermediate; reactions scale quickly, increasing exothermic risks during bulk quenching.

Personal Protective Equipment (PPE) Matrix

A trustworthy safety protocol is a self-validating system. PPE selection cannot be arbitrary; it must be directly linked to the chemical's reactivity profile to ensure researchers are protected from both acute exposure and chronic sensitization.

Table 2: Mandatory PPE Matrix and Causality

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.12 mm)Halogenated sulfonyl compounds can permeate standard latex. Nitrile offers superior resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used in these reactions.
Eye Protection Indirect Vented Chemical GogglesProtects against aerosolized powders during weighing and sudden solvent splashes during exothermic quenching.
Body Protection Flame-resistant (FR) Lab Coat & ApronPrevents skin sensitization. The sulfonyl ester can covalently bind to nucleophilic residues on skin proteins if exposed.
Respiratory Class II Biological Safety Cabinet / Fume HoodPrevents inhalation of toxic fumes (SOx, HF, HCl) which can be released in the event of thermal decomposition.

Standard Operating Procedure (SOP): Experimental Workflow

This step-by-step protocol details a standard base-catalyzed alkylation using Methyl[(5-chloro-2-fluorophenyl)sulfonyl]acetate. It incorporates a Self-Validating System —meaning at each critical juncture, a physical or visual confirmation is required before proceeding.

Step 1: Environmental Validation

  • Action: Conduct all work inside a certified Class II fume hood.

  • Self-Validating Check: Tape a small Kimwipe strip to the bottom of the sash. Before opening the reagent bottle, verify that the strip is continuously pulled inward by the airflow.

Step 2: Reagent Handling and Weighing

  • Action: Weigh the intermediate using an anti-static micro-spatula.

  • Causality: Halogenated powders easily accumulate static charge, leading to sudden aerosolization. Inhaling a sulfonyl acetate derivative causes severe respiratory tract irritation as it reacts with mucosal moisture to form localized acidic byproducts[3].

Step 3: Reaction Setup under Inert Atmosphere

  • Action: Transfer the reagent to a flame-dried round-bottom flask and dissolve in anhydrous solvent (e.g., THF or DMF). Purge with Argon or Nitrogen.

  • Self-Validating Check: Observe the bubbler attached to the Schlenk line; a steady, positive pressure of inert gas must be visually confirmed before introducing the base (e.g., DIEA or Cs2CO3)[2].

Step 4: Quenching and Workup

  • Action: Slowly quench the reaction mixture at 0°C using a weak acid or saturated aqueous ammonium chloride.

  • Self-Validating Check: Monitor the internal temperature using a thermocouple. The quench is only considered complete when the temperature stabilizes and ceases to spike upon the dropwise addition of the quenching agent.

Handling_Workflow Step1 1. Risk Assessment Verify Hood & PPE Step2 2. Reagent Transfer Anti-Static Tools Step1->Step2 Step3 3. Reaction Setup Inert Atmosphere Step2->Step3 Step4 4. Quenching Thermal Monitoring Step3->Step4 Step5 5. Waste Disposal Halogenated Stream Step4->Step5

Sequential safety and operational workflow for handling halogenated sulfonyl acetates.

Spill Response and Halogenated Waste Disposal

Logistical planning for disposal is just as critical as the synthesis itself. Because this compound contains both chlorine and fluorine atoms, it poses a significant environmental hazard if disposed of improperly.

  • Spill Response: In the event of a solid spill, do not sweep, as this generates hazardous dust. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite). Carefully scoop the material into a compatible, sealable container. Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic sulfonyl compounds.

  • Waste Segregation: All reaction mixtures, aqueous washes from the workup, and contaminated PPE must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic incompatibilities and violates environmental compliance regulations.

References

  • Title: MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE AND DISORDERS RELATED THERE Source: googleapis.com URL: 1

  • Title: Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding Source: acs.org URL: 2

  • Title: (Phenylsulfonyl)acetic acid Source: benchchem.com URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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